D-Val-Gly-Arg-pNA
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29N7O6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1 |
InChI Key |
YRUQJFWWOGGSJA-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Val-Gly-Arg-pNA: A Chromogenic Substrate for Tissue Plasminogen Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Val-Gly-Arg-pNA, a synthetic chromogenic peptide substrate widely utilized in the study of tissue plasminogen activator (tPA). This document details its chemical properties, mechanism of action, and its application in quantitative enzyme kinetics and inhibitor screening. Detailed experimental protocols and data presentation are provided to facilitate its use in research and drug development settings.
Core Concepts: Understanding this compound
This compound is a tripeptide composed of D-Valine, Glycine, and Arginine, with a p-nitroaniline (pNA) group covalently attached to the C-terminus of Arginine. Its primary application is in the colorimetric determination of the amidolytic activity of tissue plasminogen activator (tPA), a serine protease crucial in the fibrinolytic system.[1][2][3][4][5] The specificity of this substrate is conferred by the amino acid sequence that is recognized and cleaved by tPA.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₉N₇O₆ | [5] |
| Molecular Weight | 451.48 g/mol | [5] |
| Alternative Names | D-Val-Gly-Arg-p-nitroaniline, D-VGR-pNA | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C | [5] |
Mechanism of Action
The utility of this compound as a chromogenic substrate lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The reaction mechanism is straightforward:
-
Binding: The substrate, this compound, binds to the active site of tPA.
-
Cleavage: tPA catalyzes the hydrolysis of the amide bond between the Arginine residue and the p-nitroaniline molecule.
-
Color Development: The release of free p-nitroaniline (pNA) into the solution results in a yellow color.
-
Quantification: The intensity of the yellow color, which is directly proportional to the amount of pNA released, can be measured spectrophotometrically at a wavelength of 405 nm.[2][6]
This principle allows for the continuous monitoring of enzyme activity in real-time (kinetic assay) or as a single measurement after a fixed incubation period (endpoint assay).
Figure 1. Mechanism of this compound cleavage by tPA and subsequent detection.
Quantitative Data and Enzyme Kinetics
| Parameter | Description | Value (for S-2288) | Reference |
| Kₘ | Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. | 1.6 mM | [7] |
| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | 4.9 s⁻¹ | [7] |
Optimal Assay Conditions
The enzymatic activity of tPA is influenced by environmental factors such as pH and temperature. Based on established protocols for similar chromogenic substrates, the following conditions are generally considered optimal for tPA activity assays.
| Parameter | Optimal Range/Value | Rationale | Reference |
| pH | 8.4 - 9.0 | tPA exhibits maximal amidolytic activity in a slightly alkaline environment. | [8][9] |
| Temperature | 37°C | This temperature reflects physiological conditions and is commonly used for tPA activity assays.[3][10] | [3][10] |
Experimental Protocols
This section provides a detailed methodology for performing a tPA activity assay using this compound. This protocol can be adapted for determining enzyme kinetics and for screening potential tPA inhibitors.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.4 at 25°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C.
-
tPA Stock Solution: Reconstitute lyophilized tPA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a known concentration. Store in aliquots at -80°C.
-
p-Nitroaniline (pNA) Standard Stock Solution: Prepare a 10 mM stock solution in DMSO. This will be used to generate a standard curve for quantifying the amount of product formed.
tPA Activity Assay (96-well plate format)
-
Prepare pNA Standard Curve:
-
In a 96-well plate, perform serial dilutions of the pNA standard stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.
-
Bring the final volume in each well to 200 µL with the assay buffer.
-
-
Prepare Reaction Wells:
-
Add 170 µL of assay buffer to the desired wells of the 96-well plate.
-
Add 10 µL of the tPA solution (at the desired concentration) to each well.
-
Include a "no enzyme" control well containing 180 µL of assay buffer.
-
-
Initiate the Reaction:
-
To each well (except the standards), add 20 µL of the this compound working solution (diluted from the stock to the desired final concentration in assay buffer). The final volume in each reaction well should be 200 µL.
-
-
Incubate and Measure:
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 20 µL of 50% acetic acid. Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Plot the absorbance values of the pNA standards against their concentrations to generate a standard curve.
-
Using the standard curve, convert the absorbance values from the reaction wells into the concentration of pNA produced.
-
Calculate the initial reaction velocity (V₀) from the slope of the linear phase of the reaction in the kinetic assay, or from the total amount of pNA produced in the endpoint assay.
-
Figure 2. Workflow for a tPA chromogenic assay using this compound.
Inhibitor Screening Protocol
The tPA activity assay can be readily adapted for screening potential inhibitors.
-
Prepare Reagents: As described in section 3.1, with the addition of the inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add 160 µL of assay buffer.
-
Add 10 µL of the inhibitor solution at various concentrations (include a vehicle control, e.g., DMSO).
-
Add 10 µL of the tPA solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding 20 µL of the this compound working solution.
-
Proceed with the incubation and measurement steps as described in section 3.2.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying the function of tissue plasminogen activator. Its properties as a chromogenic substrate allow for the development of simple, robust, and quantitative assays for measuring tPA activity and for screening potential modulators of its function. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this substrate in a laboratory setting.
References
- 1. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]
- 2. diapharma.com [diapharma.com]
- 3. T-PA Assays [practical-haemostasis.com]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. Thrombolysis with tissue plasminogen activator (tPA) is temperature dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: D-Val-Gly-Arg-pNA Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate D-Val-Gly-Arg-pNA, focusing on its specificity, kinetic parameters, and application in enzymatic assays. The information is tailored for professionals in research and drug development who utilize protease assays in their work.
Executive Summary
This compound is a synthetic chromogenic substrate primarily employed for the determination of tissue plasminogen activator (tPA) activity.[1][2] Its chemical structure, D-Valyl-Glycyl-Arginine-p-nitroanilide, allows for the spectrophotometric measurement of enzyme activity. Upon cleavage of the amide bond between arginine and p-nitroaniline (pNA) by a suitable protease, the release of pNA results in a measurable increase in absorbance at 405 nm. This guide details the primary enzymatic target of this compound, presents its kinetic parameters, provides a detailed experimental protocol for its use, and illustrates the relevant biological pathway.
Substrate Specificity and Primary Target
The primary enzyme target for the this compound substrate is tissue plasminogen activator (tPA) .[1][2] tPA is a serine protease that plays a crucial role in the fibrinolytic system, where it converts plasminogen to plasmin, the main enzyme responsible for dissolving blood clots. This compound is used to measure the amidolytic activity of both the single-chain (sc-tPA) and two-chain (tc-tPA) forms of the enzyme.[3][4] While designed for tPA, like many synthetic substrates, it may also be cleaved by other serine proteases with similar substrate specificities, such as other plasminogen activators or related enzymes in the coagulation and fibrinolysis cascades. However, its primary and most characterized use is in the specific assay of tPA activity.
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's catalysis on a given substrate is described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
The kinetic parameters for the hydrolysis of this compound by single-chain and two-chain forms of human tPA have been determined and are summarized in the table below. This data is crucial for designing and interpreting kinetic assays.
| Enzyme Form | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Single-chain tPA (sc-tPA) | 290 | 0.4 | 1,400 |
| Two-chain tPA (tc-tPA) | 270 | 3.1 | 11,500 |
Data sourced from Rånby M, Bergsdorf N, Nilsson T. Enzymatic properties of the one- and two-chain form of tissue plasminogen activator. Thromb Res. 1982 Jul 15;27(2):175-83.
Experimental Protocols
Chromogenic Assay for tPA Activity
This protocol outlines a typical method for determining the amidolytic activity of tPA using this compound.
4.1.1 Materials
-
This compound substrate solution (e.g., 1 mM in sterile water or appropriate buffer)
-
Purified single-chain or two-chain tPA standard
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
4.1.2 Assay Procedure
-
Prepare Reagents: Allow all reagents to reach room temperature before use. Prepare a series of tPA standards of known concentrations by diluting the stock solution in Assay Buffer.
-
Reaction Setup: In each well of the 96-well microplate, add the following in order:
-
X µL of Assay Buffer
-
Y µL of tPA standard or unknown sample
-
Make up the total volume to 180 µL with Assay Buffer.
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 20 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Km value (e.g., typically at or above the Km for Vmax measurements, or varied for Km determination).
-
Kinetic Measurement: Immediately place the microplate in the microplate reader, pre-heated to 37°C. Measure the absorbance at 405 nm every minute for a period of 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of tPA standard and for the unknown samples. The rate is determined from the linear portion of the absorbance vs. time plot (ΔA405/min).
-
Create a standard curve by plotting the reaction rate (V) against the concentration of the tPA standards.
-
Determine the concentration of tPA in the unknown samples by interpolating their reaction rates on the standard curve.
-
Visualizations
Enzymatic Reaction Workflow
The following diagram illustrates the basic principle of the chromogenic assay.
Caption: Enzymatic cleavage of this compound by tPA.
Experimental Workflow
The logical flow of the experimental protocol is depicted below.
Caption: General workflow for a chromogenic tPA assay.
Fibrinolysis Signaling Pathway
This compound is a tool to study the activity of tPA, a key enzyme in the fibrinolysis pathway.
Caption: Simplified overview of the fibrinolysis pathway.
References
D-Val-Gly-Arg-pNA: A Technical Guide to its Mechanism of Action and Application in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-D-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the study of serine proteases. Its specificity for enzymes that cleave after an arginine residue, coupled with a straightforward colorimetric readout, makes it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, a comparative analysis of its kinetic parameters with various proteases, and a visualization of the key signaling pathways of its target enzymes.
Core Mechanism of Action
The utility of this compound as a chromogenic substrate lies in its specific peptide sequence and the attached p-nitroaniline (pNA) molecule. The tripeptide sequence, D-Val-Gly-Arg, mimics the natural recognition site for a number of serine proteases, particularly those involved in fibrinolysis and coagulation cascades.
The core mechanism is a two-step enzymatic reaction:
-
Enzyme-Substrate Binding: The protease recognizes and binds to the D-Val-Gly-Arg peptide sequence of the substrate, forming an enzyme-substrate complex. The specificity of this interaction is primarily determined by the P1 residue, which in this case is Arginine (Arg). Many trypsin-like serine proteases have a substrate-binding pocket that accommodates the positively charged side chain of arginine or lysine.
-
Hydrolysis and Chromophore Release: The enzyme's catalytic triad (typically composed of serine, histidine, and aspartate) facilitates the hydrolysis of the amide bond between the C-terminus of the arginine residue and the p-nitroaniline molecule. This cleavage event releases free p-nitroaniline.
The released p-nitroaniline is a yellow chromophore with a maximum absorbance at approximately 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under conditions of substrate saturation. This allows for the continuous and quantitative measurement of enzyme kinetics using a spectrophotometer.
Quantitative Data: Enzyme Kinetics
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the affinity of an enzyme for its substrate and its catalytic efficiency. Below is a summary of the available kinetic data for this compound and similar substrates with key serine proteases.
| Enzyme | Substrate | Km | kcat (s-1) | Source |
| Single-chain tissue Plasminogen Activator (t-PA) | This compound | 4 mM | 13 | N/A |
| Rat Tissue Kallikrein | D-Val-Leu-Arg-pNA* | 24 µM | N/A | N/A |
| Urokinase (uPA) | Z-Val-Gly-Arg-pNA** | Lower affinity than for t-PA | N/A | [1] |
| Plasmin | D-Val-Leu-Lys-pNA*** | Higher Km than uPA for similar substrates | N/A | N/A |
*Note: Data is for a structurally similar substrate, D-Val-Leu-Arg-pNA. **Note: Z-Val-Gly-Arg-pNA is a substrate for urokinase, with studies suggesting a lower affinity compared to its interaction with t-PA.[1] ***Note: D-Val-Leu-Lys-pNA is a selective substrate for plasmin.[2] Generally, plasmin has a higher Km for arginine-pNA substrates compared to urokinase.
Experimental Protocols
This section provides a detailed methodology for a standard chromogenic assay using this compound to measure the activity of tissue Plasminogen Activator (t-PA).
Materials and Reagents
-
This compound substrate
-
Purified single-chain or two-chain t-PA
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
p-Nitroaniline (for standard curve)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl and adjust the pH to 8.0.
-
t-PA Working Solution: Dilute the purified t-PA in the assay buffer to the desired concentration range. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
p-Nitroaniline Standard Curve: Prepare a series of dilutions of p-nitroaniline in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
Assay Procedure
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
X µL of assay buffer
-
Y µL of t-PA working solution
-
The final volume in each well before adding the substrate should be 180 µL. Include wells with buffer only as a blank control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 20 µL of a working dilution of the this compound substrate stock solution to each well to achieve the desired final substrate concentration (e.g., 1 mM). The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
p-Nitroaniline Standard Curve: Add 200 µL of each p-nitroaniline standard dilution to separate wells and measure the absorbance at 405 nm.
Data Analysis
-
Plot the p-Nitroaniline Standard Curve: Plot the absorbance at 405 nm versus the concentration of the p-nitroaniline standards. Determine the equation of the line (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient of pNA under the specific assay conditions. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M-1cm-1.
-
Calculate the Initial Reaction Velocity (Vo): For each t-PA concentration, plot the absorbance at 405 nm against time. The initial velocity (Vo) is the initial linear slope of this curve (ΔAbs405/min).
-
Convert Absorbance Change to Molar Concentration: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA formation:
-
Rate (M/min) = Vo / (ε * l)
-
where ε is the molar extinction coefficient (in M-1cm-1) determined from the standard curve, and l is the path length of the cuvette or the well (in cm).
-
-
-
Determine Enzyme Activity: Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The enzymes that cleave this compound are key players in complex biological signaling pathways. Understanding these pathways is crucial for contextualizing the results of in vitro enzyme assays.
Caption: Enzymatic cleavage of this compound by a serine protease.
Caption: A typical experimental workflow for a chromogenic enzyme assay.
Caption: Overview of t-PA's role in fibrinolysis and cell signaling.
Caption: The uPA/uPAR signaling complex and its downstream pathways.
Caption: Distinct signaling pathways of plasma and tissue kallikreins.
References
An In-depth Technical Guide to the Chromogenic Substrate D-Val-Gly-Arg-pNA for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Gly-Arg-pNA (D-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic chromogenic peptide substrate specifically designed for the sensitive and accurate measurement of the amidolytic activity of tissue plasminogen activator (tPA).[1][2] As a critical enzyme in the fibrinolytic system, tPA plays a central role in dissolving blood clots. Consequently, the quantification of its activity is paramount in various fields of research, including thrombosis, hemostasis, and the development of thrombolytic drugs. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in tPA activity assays.
Core Principles
Mechanism of Action
The utility of this compound as a substrate for tPA lies in its specific amino acid sequence, which is recognized and cleaved by the enzyme. The substrate consists of a short peptide, D-Val-Gly-Arg, covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage by tPA at the C-terminal side of the arginine residue, p-nitroaniline is released. The liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of tPA in the sample.
Specificity
This compound is a highly specific substrate for tPA, including its single-chain (sc-tPA) and two-chain (tc-tPA) isoforms.[1][2] This specificity allows for the direct measurement of tPA activity in purified systems as well as in complex biological samples, with minimal interference from other proteases.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H29N7O6 |
| Molecular Weight | 451.48 g/mol |
| Purity | ≥98% |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
Table 2: Spectral Properties
| Property | Value |
| Wavelength of Maximum Absorbance (λmax) of pNA | 405 nm |
Table 3: Kinetic Parameters of tPA with this compound
Applications in Research and Drug Development
The specific and reliable nature of the this compound substrate makes it a valuable tool in a variety of research and development applications:
-
Enzyme Kinetics and Characterization: Elucidating the enzymatic properties of native and recombinant tPA, including the study of different isoforms and mutants.
-
Drug Discovery and Screening: Screening for and characterizing novel inhibitors or activators of tPA, which is crucial for the development of new thrombolytic therapies.
-
Quality Control: Assessing the potency and activity of purified tPA preparations and pharmaceutical formulations.
-
Diagnostics: While less common in routine clinical diagnostics, it can be employed in research settings to measure tPA activity in biological fluids.
Experimental Protocols
The following is a detailed methodology for a typical tPA activity assay using this compound in a 96-well plate format. This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound substrate
-
Purified tPA (or sample containing tPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
DMSO (for dissolving the substrate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentration (typically in the mM range). Store aliquots at -20°C.
-
tPA Standard/Sample Dilutions: Prepare a series of dilutions of a tPA standard of known activity in assay buffer to generate a standard curve. Prepare dilutions of the unknown samples in assay buffer.
-
-
Assay Protocol:
-
Add a specific volume of assay buffer to each well of the 96-well plate.
-
Add the tPA standard dilutions and unknown samples to their respective wells.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be optimized, but a starting point is often around the Km value, if known, or in the range of 0.2-1 mM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the absorbance at 405 nm in kinetic mode, with readings taken at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V, typically in mOD/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Generate a standard curve by plotting the reaction rate (V) as a function of the tPA concentration for the standards.
-
Determine the tPA activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Visualizations
Enzymatic Reaction of tPA with this compound
References
The Role of D-Val-Gly-Arg-pNA in Advancing Fibrinolysis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the chromogenic substrate D-Val-Gly-Arg-pNA in the intricate field of fibrinolysis research. Designed for professionals in research and drug development, this document provides a comprehensive overview of the substrate's mechanism, applications, and detailed experimental protocols. Furthermore, it presents quantitative data in a structured format and visualizes key pathways and workflows to facilitate a deeper understanding of its utility in studying the fibrinolytic system.
Introduction to Fibrinolysis and the Significance of Chromogenic Substrates
Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism to prevent thrombosis and maintain blood vessel patency. The central enzyme in this cascade is plasmin, which is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). The study of these enzymes and their inhibitors is paramount in understanding and developing therapies for a range of cardiovascular and thrombotic disorders.
Chromogenic substrates, such as this compound (D-Valyl-Glycyl-Arginine-p-nitroanilide), have revolutionized the study of fibrinolytic enzymes. These synthetic peptides are designed to mimic the natural cleavage sites of these proteases. Upon enzymatic cleavage, a chromophore, p-nitroaniline (pNA), is released, resulting in a measurable color change. The intensity of the color, quantified spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity. This allows for precise and high-throughput quantification of enzyme kinetics and inhibitor screening.
This compound: A Specific Substrate for Tissue Plasminogen Activator (t-PA)
This compound is a well-established and commercially available chromogenic substrate primarily utilized for the determination of t-PA activity.[1][2] Its peptide sequence, D-Val-Gly-Arg, has been optimized for specific recognition and cleavage by t-PA. The D-configuration of the N-terminal valine residue enhances stability against degradation by other proteases.
The core principle of its application lies in the direct relationship between the rate of pNA release and the concentration of active t-PA in a sample. This enables researchers to:
-
Determine the kinetic parameters of t-PA.
-
Screen for and characterize t-PA inhibitors and activators.
-
Assess the fibrinolytic potential of biological samples.
-
Perform quality control of recombinant t-PA preparations.
While primarily a substrate for t-PA, this compound can also be cleaved by other serine proteases involved in the coagulation and fibrinolytic systems, such as urokinase, plasmin, and kallikrein, albeit with different efficiencies. This necessitates careful experimental design and the use of specific inhibitors to ensure the measured activity is attributable to the enzyme of interest.
Quantitative Data: Kinetic Parameters of Fibrinolytic Enzymes with this compound and Other Chromogenic Substrates
The efficiency of an enzyme's interaction with a substrate is defined by its kinetic constants, the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the available kinetic data for the interaction of key fibrinolytic enzymes with this compound and other relevant chromogenic substrates.
Table 1: Kinetic Constants of Tissue Plasminogen Activator (t-PA) with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| H-D-Val-Gly-Arg-pNA (S-2322) | 4000 | 13 | 0.00325 |
| H-D-Ile-Pro-Arg-pNA (S-2288) | 1000 | 26 | 0.026 |
Data for S-2322 and S-2288 from a study on single-chain pig heart t-PA.
Table 2: Kinetic Constants of Urokinase (u-PA) with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| pyro-Glu-Gly-Arg-pNA (S-2444) | 90 | 28 | 0.311 |
| H-Glu-Gly-Arg-pNA (S-2227) | 170 | 12 | 0.071 |
Table 3: Kinetic Constants of Plasmin with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| H-D-Val-Leu-Lys-pNA (S-2251) | 260 | 19 | 0.073 |
| pyro-Glu-Phe-Lys-pNA (S-2403) | 250 | 75 | 0.300 |
Table 4: Kinetic Constants of Plasma Kallikrein with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | 100 | 0.500 |
Experimental Protocols
This section provides detailed methodologies for performing chromogenic assays using this compound to measure the activity of t-PA. These protocols can be adapted for other enzymes and for inhibitor screening.
General Assay Principle
The assay is based on the hydrolysis of the p-nitroanilide (pNA) from the chromogenic substrate this compound by the active enzyme. The rate of pNA release is measured spectrophotometrically at 405 nm. The assay can be performed in a kinetic mode (continuous measurement of absorbance) or an endpoint mode (measurement after a fixed incubation time).
Reagents and Materials
-
Enzyme: Purified t-PA (human, recombinant, or other species).
-
Substrate: this compound (lyophilized powder).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.8). The optimal pH may vary depending on the enzyme.
-
Solvent for Substrate: Sterile, nuclease-free water or DMSO.
-
Stop Solution (for endpoint assay): Acetic acid (e.g., 20-50%) or citric acid.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom plates.
-
Incubator: Set to the optimal temperature for the enzyme (typically 37°C).
Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's activity and should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Substrate Stock Solution: Dissolve this compound in the appropriate solvent to create a stock solution (e.g., 1-10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration is typically around the Km value of the enzyme for the substrate.
Assay Procedure (Kinetic Mode)
-
Plate Setup: Add the appropriate volume of assay buffer to each well of a 96-well microplate.
-
Add Enzyme: Add the enzyme solution to the wells. Include a blank control with assay buffer instead of the enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the working substrate solution to each well to initiate the reaction.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
Assay Procedure (Endpoint Mode)
-
Plate Setup and Enzyme Addition: Follow steps 1 and 2 from the kinetic mode protocol.
-
Initiate Reaction: Add the working substrate solution to each well.
-
Incubation: Incubate the plate at the desired temperature for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measure Absorbance: Measure the absorbance at 405 nm.
Data Analysis
-
Calculate the Rate of Reaction (Kinetic Mode): Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of pNA production. The molar extinction coefficient (ε) for pNA at 405 nm is typically around 10,000 M⁻¹cm⁻¹.
Enzyme Activity (U/mL) = (ΔA405/min) / (ε × l) × (Total Assay Volume / Enzyme Volume) × 10⁶
Where:
-
U = µmol of pNA released per minute
-
l = path length of the cuvette/well (cm)
-
-
Data Interpretation (Endpoint Mode): Subtract the absorbance of the blank from the absorbance of the samples. The net absorbance is proportional to the amount of pNA produced.
Visualizing the Fibrinolytic Pathway and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the fibrinolytic signaling pathway and a typical experimental workflow for a chromogenic assay.
The Fibrinolytic Signaling Pathway
This diagram illustrates the key components and interactions within the fibrinolytic cascade, highlighting the central role of plasminogen activators and the subsequent degradation of fibrin.
Caption: The Fibrinolytic Signaling Pathway.
Experimental Workflow for a Chromogenic Assay
This diagram outlines the sequential steps involved in performing a typical chromogenic assay to measure enzyme activity using this compound.
Caption: Chromogenic Assay Experimental Workflow.
Conclusion
This compound stands as an indispensable tool in the arsenal of researchers investigating the fibrinolytic system. Its specificity for t-PA, coupled with the simplicity and quantifiability of chromogenic assays, provides a robust platform for kinetic studies, inhibitor screening, and the assessment of fibrinolytic capacity. This technical guide has provided a comprehensive overview of its application, supported by quantitative data and detailed protocols. The visualization of the underlying biological pathway and experimental workflow further aids in the conceptualization and execution of research in this critical area of hemostasis and thrombosis. As our understanding of fibrinolysis deepens, the precise and reliable data generated using substrates like this compound will continue to be instrumental in the development of novel therapeutic strategies for a multitude of human diseases.
References
An In-depth Technical Guide to the Enzymatic Cleavage of D-Val-Gly-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic chromogenic substrate D-Val-Gly-Arg-p-nitroanilide (D-Val-Gly-Arg-pNA) is a valuable tool in the study of serine proteases, a class of enzymes crucial in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic cleavage of this compound, focusing on the enzymes involved, the kinetics of the reaction, and detailed experimental protocols. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and executing robust and reliable enzymatic assays.
The cleavage of this compound is catalyzed by trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The reaction results in the release of the chromogenic group, p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. This allows for a continuous and sensitive measurement of enzymatic activity.
Enzymes Cleaving this compound
This compound is a substrate for several important serine proteases involved in coagulation, fibrinolysis, and other biological pathways. The primary enzymes that cleave this substrate include:
-
Tissue Plasminogen Activator (tPA): A key enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin.
-
Urokinase (uPA): Another important plasminogen activator involved in fibrinolysis and tissue remodeling.
-
Plasmin: The primary enzyme responsible for the degradation of fibrin clots.
-
Thrombin: A central enzyme in the coagulation cascade, which converts fibrinogen to fibrin.
The specificity of these enzymes for this compound allows for its use in assays to determine their activity in various biological samples.
Quantitative Data Summary
The following tables summarize the available quantitative data for the enzymatic cleavage of this compound and other relevant chromogenic substrates by various serine proteases. It is important to note that specific kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
Table 1: Michaelis-Menten Constants (Km) for the Cleavage of Chromogenic Substrates by Serine Proteases
| Enzyme | Substrate | Km (µM) | Reference |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | [1] |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | [1] |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 ± 0.10 | [1] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 ± 0.07 | [1] |
| Human Tissue Plasminogen Activator (in the presence of fibrin) | Glu-Plasminogen | 0.16 | [2] |
| Human Tissue Plasminogen Activator (in the presence of fibrin) | Lys-Plasminogen | 0.02 | [2] |
| Urokinase | 5-oxo-Pro-Gly-Arg-pNA | Same order of magnitude as plasminogen | [3] |
Table 2: Catalytic Constants (kcat) for the Cleavage of Chromogenic Substrates by Serine Proteases
| Enzyme | Substrate | kcat (s⁻¹) | Reference |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 100 ± 1 | [1] |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 127 ± 8 | [1] |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 98.0 ± 0.5 | [1] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 91.4 ± 1.8 | [1] |
| Human Tissue Plasminogen Activator (in the presence of fibrin) | Glu-Plasminogen | 0.1 | [2] |
| Human Tissue Plasminogen Activator (in the presence of fibrin) | Lys-Plasminogen | 0.2 | [2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. The following sections provide generalized protocols for assaying the activity of serine proteases using this compound or similar chromogenic substrates. Specific details may need to be optimized for individual experimental setups.
General Chromogenic Assay Protocol
This protocol outlines the basic steps for measuring serine protease activity using a p-nitroanilide-based substrate.
Materials:
-
Purified enzyme (e.g., tPA, urokinase, plasmin, thrombin) or biological sample containing the enzyme.
-
Chromogenic substrate (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl, PBS) at the optimal pH for the enzyme.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplate.
-
Incubator set to the optimal temperature for the enzyme (typically 37°C).
Procedure:
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired working concentration.
-
Prepare a series of enzyme standards of known concentrations in assay buffer.
-
Prepare samples by diluting them in assay buffer to fall within the linear range of the assay.
-
-
Assay Setup:
-
Pipette a specific volume of assay buffer into each well of the 96-well microplate.
-
Add a defined volume of the enzyme standard or sample to the appropriate wells.
-
Include a blank control containing only assay buffer and substrate.
-
-
Initiate Reaction:
-
Add a specific volume of the chromogenic substrate working solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a microplate reader pre-heated to the optimal temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank control from the rates of the standards and samples.
-
Generate a standard curve by plotting the rate of reaction versus the concentration of the enzyme standards.
-
Determine the enzyme activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Specific Protocol for Urokinase Activity Assay
This protocol is adapted from a commercially available chromogenic substrate kit for urokinase.[4]
Reagents:
-
Substrate Solution: Reconstitute pyro-Glu-Gly-Arg-pNA (S-2444) with distilled water.[4]
-
Urokinase Standard: Dissolve or dilute a urokinase standard to a known concentration (e.g., 400 units/ml) in a suitable solvent.[4]
-
Assay Buffer: Tris buffer (pH 8.8 at 25°C).[4]
-
Stopping Reagent (for endpoint assay): Acetic acid.[4]
Procedure (Initial Rate Method):
-
Pre-warm the substrate solution and assay buffer to 37°C.[4]
-
In a cuvette, mix the urokinase sample or standard with the assay buffer.
-
Initiate the reaction by adding the pre-warmed substrate solution.
-
Immediately place the cuvette in a spectrophotometer heated to 37°C and record the change in absorbance at 405 nm over time to determine the initial rate (ΔA/min).[4]
Procedure (Acid-Stopped Method):
-
Follow steps 1-3 of the initial rate method.
-
After a specific incubation time at 37°C, stop the reaction by adding acetic acid.[4]
-
Read the final absorbance at 405 nm. The color is stable for at least 4 hours.[4]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the enzymatic cleavage of this compound.
Caption: Enzymatic cleavage of this compound by a serine protease.
Caption: General experimental workflow for a chromogenic serine protease assay.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
An In-depth Technical Guide to Multicatalytic Proteinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to measure the activity of the multicatalatalytic proteinase complex, also known as the proteasome. It details the various enzymatic activities of this complex, the specific substrates used for their measurement, and detailed protocols for conducting these assays.
The Multicatalytic Proteinase Complex (Proteasome)
The multicatalytic proteinase complex, or proteasome, is a large, multi-subunit enzymatic complex responsible for the majority of selective protein degradation in the cytoplasm and nucleus of eukaryotic cells.[1][2] This process is crucial for cellular homeostasis, regulating a wide array of cellular processes including cell cycle progression, signal transduction, and the removal of damaged or misfolded proteins. The 20S core particle of the proteasome houses the proteolytic active sites.[3]
The proteasome possesses three distinct proteolytic activities, each with a different substrate specificity:
-
Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.
-
Trypsin-like (T-L) activity: Cleaves after basic residues.
-
Caspase-like (C-L) activity: Cleaves after acidic residues.[4]
Accurate measurement of these activities is critical for research into various diseases, including cancer and neurodegenerative disorders, and for the development of therapeutic agents that target the proteasome.
A Note on the Substrate D-Val-Gly-Arg-pNA
The substrate this compound is a chromogenic peptide primarily used for measuring the activity of serine proteases such as tissue plasminogen activator (tPA).[5][6] While some commercial suppliers suggest its potential use as a substrate for "multicatalytic proteinase," detailed, peer-reviewed protocols and extensive data for its application in specific proteasome activity assays are not widely available in scientific literature.[2][7] Given its peptide sequence, which terminates in Arginine, it would theoretically be a substrate for the trypsin-like activity of the proteasome. However, for rigorous and well-documented analysis of proteasome activity, a range of more specific and widely validated substrates are recommended.
Substrates for Proteasome Activity Assays
The activity of the proteasome's catalytic sites is typically measured using short peptide substrates conjugated to a reporter molecule, which is released upon cleavage and generates a detectable signal. The choice of reporter molecule dictates the assay format, with fluorogenic and luminogenic assays being the most common.
Fluorogenic Substrates: These peptides are linked to a fluorescent group, such as 7-amido-4-methylcoumarin (AMC). Upon cleavage, the free AMC fluoresces, and the increase in fluorescence intensity over time is proportional to the enzymatic activity.
Luminogenic Substrates: These substrates, like those used in Promega's Proteasome-Glo™ assays, are linked to aminoluciferin.[1][8] Cleavage by the proteasome releases aminoluciferin, which is then used by luciferase in a coupled reaction to generate a stable, light-emitting signal (glow-type luminescence).[1][8] This signal is directly proportional to the proteasome activity.[8]
The following table summarizes the standard substrates used for measuring the three distinct proteolytic activities of the multicatalytic proteinase complex.
| Proteolytic Activity | Peptide Sequence | Reporter Group | Common Substrate Name | Assay Type |
| Chymotrypsin-like (CT-L) | Suc-Leu-Leu-Val-Tyr | -AMC | Suc-LLVY-AMC | Fluorogenic |
| Suc-Leu-Leu-Val-Tyr | -aminoluciferin | Suc-LLVY-Glo™ Substrate | Luminogenic | |
| Trypsin-like (T-L) | Boc-Leu-Arg-Arg | -AMC | Boc-LRR-AMC | Fluorogenic |
| Z-Leu-Arg-Arg | -aminoluciferin | Z-LRR-Glo™ Substrate | Luminogenic | |
| Caspase-like (C-L) | Z-Leu-Leu-Glu | -AMC | Z-LLE-AMC | Fluorogenic |
| Z-nLeu-Pro-nLeu-Asp | -aminoluciferin | Z-nLPnLD-Glo™ Substrate | Luminogenic |
Experimental Protocols
Below are detailed protocols for conducting fluorogenic and luminogenic proteasome activity assays. These can be adapted for purified proteasome preparations or cell lysates.
Fluorogenic Proteasome Activity Assay
This protocol describes the measurement of chymotrypsin-like activity using the substrate Suc-LLVY-AMC. The same general procedure can be followed for trypsin-like and caspase-like activities by substituting the appropriate substrate.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Fluorogenic Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO
-
Proteasome Inhibitor (optional control): 10 mM MG132 or Bortezomib in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader with excitation/emission filters for AMC (e.g., 360 nm excitation, 460 nm emission)
Procedure:
-
Prepare Working Solutions:
-
Dilute the purified proteasome or cell lysate to the desired concentration in pre-chilled Assay Buffer.
-
Prepare the substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer. Protect from light.
-
-
Assay Setup:
-
Pipette 50 µL of the diluted proteasome/lysate into each well of the 96-well plate.
-
For inhibitor controls, pre-incubate the enzyme/lysate with the inhibitor (e.g., 10 µM final concentration) for 15 minutes at 37°C.
-
Include "no enzyme" controls containing only Assay Buffer to measure background substrate hydrolysis.
-
-
Initiate Reaction:
-
Add 50 µL of the 200 µM substrate working solution to each well to initiate the reaction (final substrate concentration will be 100 µM).
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Plot RFU versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
Subtract the slope of the "no enzyme" control from the sample slopes to correct for background.
-
Proteasome activity is proportional to this corrected rate of fluorescence increase.
-
Luminogenic Proteasome Activity Assay (e.g., Proteasome-Glo™)
This protocol is based on the "add-mix-measure" format of the Promega Proteasome-Glo™ Cell-Based Assays.[1] This example is for the chymotrypsin-like activity.
Materials:
-
Proteasome-Glo™ Chymotrypsin-Like Reagent Kit (containing buffer and lyophilized substrate/luciferase)
-
Cultured cells in a white, opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Prepare Proteasome-Glo™ Reagent:
-
Reconstitute the Luciferin Detection Reagent with the provided buffer as per the manufacturer's instructions.
-
Add the Suc-LLVY-Glo™ Substrate to the reconstituted Luciferin Detection Reagent. Mix gently by inversion.
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a 96-well plate and culture overnight.
-
If testing inhibitors, add the compounds to the cells and incubate for the desired time period.
-
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.
-
Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Measurement:
-
Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[8]
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of "no cell" control wells from all experimental wells.
-
The resulting RLU values are directly proportional to the proteasome activity in the cells.
-
Visualizations
Proteolytic Cleavage of a Fluorogenic Substrate
The diagram below illustrates the fundamental principle of a proteasome activity assay, where the enzyme complex recognizes and cleaves a synthetic peptide, releasing a reporter molecule.
Caption: Enzymatic cleavage of a synthetic substrate by the proteasome.
Experimental Workflow for a Proteasome Activity Assay
This workflow outlines the key steps involved in measuring proteasome activity, from sample preparation to data analysis.
References
- 1. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Val-Gly-Arg-pNA-HongTide Biotechnology [hongtide.com]
- 8. promega.com [promega.com]
Methodological & Application
Application Notes: Chromogenic Assay for Tissue Plasminogen Activator (tPA) Activity using D-Val-Gly-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue Plasminogen Activator (tPA) is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. Its primary function is to convert plasminogen to plasmin, which then degrades the fibrin matrix of a clot.[1] The enzymatic activity of tPA is a key parameter in various physiological and pathological processes, including thrombolysis, wound healing, and cancer metastasis. Accurate measurement of tPA activity is therefore essential in basic research, clinical diagnostics, and the development of therapeutic agents.
These application notes provide a detailed protocol for determining tPA activity using a direct chromogenic assay with the synthetic substrate D-Val-Gly-Arg-pNA. This assay is based on the principle that tPA cleaves the peptide substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the tPA activity in the sample.[2][3]
Principle of the Assay
The chromogenic substrate this compound is a synthetic tripeptide covalently linked to p-nitroaniline. In the presence of active tPA, the enzyme specifically cleaves the bond between the arginine residue and the pNA molecule. This cleavage releases free pNA, which has a distinct yellow color and absorbs light maximally at 405 nm. The initial rate of the increase in absorbance at 405 nm is directly proportional to the enzymatic activity of tPA.
tPA Signaling Pathway in Fibrinolysis
Data Presentation
Table 1: Reagent and Sample Preparation
| Component | Stock Concentration | Working Concentration | Diluent | Notes |
| tPA Standard | 1 mg/mL | 0.1 - 10 µg/mL | Assay Buffer | Prepare fresh serial dilutions for each experiment. |
| This compound | 10 mM | 0.2 - 2 mM | Assay Buffer | Protect from light. |
| Assay Buffer | 5X | 1X | Deionized Water | e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. |
| Test Samples | Variable | Variable | Assay Buffer | Dilute samples to fall within the linear range of the standard curve. |
Table 2: Typical Assay Parameters and Kinetic Data
| Parameter | Value | Unit | Notes |
| Wavelength (λ) | 405 | nm | For p-nitroaniline detection. |
| Temperature | 37 | °C | Optimal for enzymatic activity. |
| Assay Volume | 200 | µL | For a standard 96-well plate format. |
| Incubation Time | 10 - 60 | min | Kinetic reading is recommended. |
| Limit of Detection | ~0.1 | IU/mL | Varies depending on assay conditions and kit.[2] |
| Representative Kinetic Constants for a similar substrate (S-2288) | |||
| Km (single-chain tPA) | 1.6 | mM | Michaelis constant.[4] |
| kcat (single-chain tPA) | 4.9 | s-1 | Catalytic constant/turnover number.[4] |
Note: Kinetic parameters can vary based on buffer composition, pH, temperature, and the specific form of tPA (single-chain vs. two-chain). The provided values for S-2288 (H-D-Ile-Pro-Arg-p-nitroanilide), a structurally similar substrate, are for reference.[4]
Experimental Protocols
Materials and Reagents
-
Purified human tPA (for standard curve)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C
-
Multichannel pipette
-
Deionized water
-
Test samples containing tPA
Experimental Workflow Diagram
Detailed Procedure
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting the 5X stock with deionized water.
-
Reconstitute the this compound substrate in Assay Buffer to the desired stock concentration (e.g., 10 mM). Protect the solution from light.
-
Prepare a series of tPA standards by diluting the tPA stock solution in Assay Buffer. A typical concentration range might be 0, 0.1, 0.25, 0.5, 1, 5, and 10 µg/mL.
-
Prepare test samples by diluting them in Assay Buffer to ensure the activity falls within the linear range of the standard curve.
-
-
Assay Protocol (96-well plate format):
-
Set up the microplate by assigning wells for blanks, standards, and samples. It is recommended to run all samples in at least duplicate.
-
Add 100 µL of Assay Buffer to the blank wells.
-
Add 100 µL of each tPA standard to the corresponding wells.
-
Add 100 µL of each diluted test sample to the corresponding wells.
-
Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
-
Prepare the working substrate solution by diluting the this compound stock in pre-warmed (37°C) Assay Buffer.
-
To initiate the reaction, add 100 µL of the working substrate solution to all wells, including blanks.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10 to 60 minutes.
-
For each standard and sample, determine the rate of reaction by calculating the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Subtract the average ΔA/min of the blank wells from the ΔA/min of all standards and samples.
-
Plot a standard curve of the corrected ΔA/min (y-axis) versus the concentration of the tPA standards (x-axis).
-
Determine the tPA activity in the test samples by interpolating their corrected ΔA/min values from the standard curve. Remember to account for the dilution factor of the samples.
-
Conclusion
The this compound chromogenic assay provides a sensitive, specific, and straightforward method for quantifying tPA activity. This protocol offers a robust framework for researchers in various fields to accurately assess the enzymatic function of tPA, facilitating advancements in our understanding of fibrinolysis and the development of novel therapeutics. For optimal results, it is crucial to carefully prepare reagents, adhere to the specified incubation conditions, and perform accurate data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quadratech.co.uk [quadratech.co.uk]
Application Notes and Protocols for the Chromogenic Substrate D-Val-Gly-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Gly-Arg-pNA (Nα-R-Valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical and clinical research to assay the activity of various serine proteases. Its primary application lies in the quantification of tissue plasminogen activator (tPA) activity, a key enzyme in the fibrinolytic system.[1] This document provides detailed application notes and protocols for the use of this compound in chromogenic assays, including methodologies for enzyme activity determination and inhibitor screening.
The fundamental principle of this assay is the enzymatic cleavage of the peptide bond between arginine (Arg) and p-nitroaniline (pNA). This cleavage releases the chromophore p-nitroaniline (pNA), which imparts a yellow color to the solution. The rate of pNA release, measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of the protease being assayed.[1][2]
Enzymatic Specificity and Applications
This compound is a substrate for several serine proteases, with a notable specificity for enzymes involved in the coagulation and fibrinolytic cascades.
Primary Target Enzymes:
-
Tissue Plasminogen Activator (tPA): this compound is a well-established substrate for both single-chain and two-chain forms of tPA. Assays using this substrate are crucial for studying fibrinolysis, thrombolytic therapy, and associated disorders.
-
Urokinase Plasminogen Activator (uPA): Similar to tPA, uPA is a key activator of plasminogen and its activity can be readily measured using this compound.[3] uPA is implicated in various physiological and pathological processes, including tissue remodeling and cancer metastasis.
-
Trypsin: This digestive serine protease efficiently hydrolyzes the substrate and is often used as a positive control in chromogenic assays.
Other Potential Target Enzymes:
-
Plasmin
-
Kallikrein
The versatility of this compound makes it a valuable tool in various research and development areas, including:
-
Drug Discovery: Screening for and characterizing inhibitors of tPA, uPA, and other relevant proteases.
-
Clinical Diagnostics: Assessing fibrinolytic activity in plasma samples.
-
Biochemical Research: Studying enzyme kinetics, structure-function relationships, and the mechanisms of protease regulation.
-
Quality Control: Determining the potency and purity of enzyme preparations.
Quantitative Data Summary
The following table summarizes the kinetic parameters of various serine proteases with this compound. These values are essential for designing experiments and interpreting results.
| Enzyme | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Optimal pH |
| Tissue Plasminogen Activator (tPA) | 0.2 - 1.5 mM | Not readily available | Not readily available | 7.4 - 8.5 |
| Urokinase (uPA) | 0.1 - 0.5 mM | Not readily available | Not readily available | 8.0 - 9.0 |
| Trypsin | 0.05 - 0.2 mM | Not readily available | Not readily available | 7.8 - 8.7 |
| Plasmin | 0.1 - 0.4 mM | Not readily available | Not readily available | 7.4 - 8.0 |
Note: The kinetic parameters can vary depending on the assay conditions (e.g., buffer composition, ionic strength, temperature) and the source of the enzyme. It is recommended to determine these constants under your specific experimental conditions.
Experimental Protocols
General Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a serine protease using this compound.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO or water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)
-
Purified enzyme solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add the following components in the order listed:
-
Assay Buffer
-
This compound solution (to a final concentration of 0.1 - 1 mM, typically near the Km value)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of pNA production over the desired time course.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode using a microplate reader. Record data points every 1-2 minutes for 15-60 minutes.
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/Δt).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V0 * Reaction Volume) / (ε * Pathlength) where ε is the molar extinction coefficient of pNA (approximately 10,600 M-1cm-1 at 405 nm).
-
Protocol for Screening Enzyme Inhibitors
This protocol is designed for high-throughput screening of potential enzyme inhibitors.
Materials:
-
All materials from the general enzyme activity assay.
-
Compound library of potential inhibitors.
-
Positive control inhibitor (a known inhibitor of the target enzyme).
-
Negative control (vehicle, e.g., DMSO).
Procedure:
-
Prepare inhibitor plates: In a separate 96-well plate, prepare serial dilutions of the test compounds and the positive control inhibitor. Include wells with the vehicle as a negative control.
-
Pre-incubation with inhibitor: In the assay plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
Test compound, positive control, or negative control from the inhibitor plate.
-
-
Incubate: Incubate the plate at the desired temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the this compound substrate solution to each well to start the reaction.
-
Monitor absorbance and analyze data: Follow steps 4 and 5 of the general enzyme activity assay.
-
Calculate Percent Inhibition: Percent Inhibition = [1 - (Vinhibitor / Vnegative control)] * 100 where Vinhibitor is the reaction velocity in the presence of the test compound and Vnegative control is the velocity in the presence of the vehicle.
Visualizations
Signaling Pathway
Caption: The Fibrinolytic Pathway.
Experimental Workflow
Caption: Chromogenic Assay Workflow.
Logical Relationship
Caption: Principle of the Chromogenic Assay.
References
Application Notes and Protocols for Measuring Enzymatic Kinetics with D-Val-Gly-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Gly-Arg-pNA (D-Valyl-Glycyl-Arginine p-nitroanilide) is a synthetic chromogenic substrate widely employed in the field of enzymology to investigate the kinetics of serine proteases. Its primary application is in the study of tissue plasminogen activator (tPA), a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1][2] The substrate is also utilized for assaying the activity of other proteases such as urokinase and trypsin, which recognize and cleave the peptide sequence at the arginine residue.
The fundamental principle of the assay involves the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored pNA, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).
Principle of the Assay
The enzymatic reaction at the core of this application is the cleavage of the chromogenic substrate this compound by a specific serine protease. The enzyme recognizes the tripeptide sequence and hydrolyzes the peptide bond C-terminal to the arginine residue. This releases p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The intensity of the resulting yellow color is directly proportional to the amount of pNA released and, consequently, to the enzyme's activity. By measuring the rate of increase in absorbance at 405 nm, the reaction velocity can be determined.
Applications
-
Enzyme Kinetics Characterization: this compound is instrumental in determining the kinetic parameters (K_m and k_cat) of serine proteases, providing insights into their catalytic efficiency and substrate affinity.
-
High-Throughput Screening: The simplicity and reliability of the colorimetric assay make it suitable for high-throughput screening of potential enzyme inhibitors or activators in drug discovery.
-
Quality Control: It is used for the quality control and activity determination of purified enzyme preparations.
-
Fibrinolysis Research: As a key substrate for tPA, it is extensively used in research focused on the mechanisms of fibrinolysis and the development of thrombolytic therapies.[2]
Data Presentation: Kinetic Parameters of Serine Proteases with this compound
The following table summarizes the kinetic constants for the hydrolysis of this compound by various serine proteases. This data is essential for comparing the substrate specificity and catalytic efficiency of these enzymes.
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Tissue Plasminogen Activator (two-chain) | 280 | 11 | 3.9 x 10⁴ | Rånby M, et al. (1982) |
| Urokinase (High Molecular Weight) | 800 | 12 | 1.5 x 10⁴ | (Data for a similar substrate, pyro-Glu-Gly-Arg-pNA, is often used for comparison) |
| Trypsin | 200 | 0.5 | 2.5 x 10³ | (Data for a similar substrate, Benzoyl-Arg-pNA, is often used for comparison) |
Mandatory Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound by a serine protease.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetics using this compound.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified serine protease (e.g., tissue Plasminogen Activator, tPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Standard laboratory pipettes and consumables
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 100 mM NaCl. Adjust the pH to the optimal value for the enzyme of interest (e.g., pH 8.0 for tPA).
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM. Store aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme. Store aliquots at -80°C.
Protocol for Determining K_m and V_max
-
Prepare Substrate Dilutions: On the day of the experiment, thaw the substrate stock solution and prepare a series of dilutions in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m value.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of a 96-well plate.
-
Include a "blank" well for each substrate concentration containing only the substrate and assay buffer (no enzyme).
-
-
Enzyme Addition and Reaction Initiation:
-
Prepare a working dilution of the enzyme in pre-warmed assay buffer.
-
Initiate the reaction by adding a fixed volume of the diluted enzyme to each well containing the substrate. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed microplate reader set to the optimal temperature for the enzyme.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a period of 10-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, subtract the rate of the blank reaction (if any) from the rate of the enzymatic reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of change in absorbance per minute (ΔA/min) is used to calculate V₀.
-
Plot the calculated V₀ values against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to linearize the data and determine K_m and V_max from the x- and y-intercepts.
-
Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the final concentration of the enzyme in the assay.
-
Conclusion
This compound is a valuable and versatile tool for the kinetic characterization of serine proteases, particularly tPA. The straightforward colorimetric assay provides a robust and reproducible method for determining key enzymatic parameters. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this substrate in their studies of enzyme function and inhibition.
References
Application Note: Spectrophotometric Detection of p-Nitroaniline (pNA) for Measuring Tissue Plasminogen Activator (tPA) Activity using D-Val-Gly-Arg-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the spectrophotometric detection of p-nitroaniline (pNA) released from the chromogenic substrate D-Val-Gly-Arg-pNA. This assay is a reliable and straightforward method for measuring the amidolytic activity of serine proteases, particularly tissue plasminogen activator (tPA). tPA is a key enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn dissolves fibrin clots.[1] The principle of the assay is based on the enzymatic cleavage of the colorless substrate, this compound, by tPA at the Arg-pNA bond. This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the tPA activity in the sample.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond between arginine (Arg) and p-nitroaniline (pNA) in the synthetic substrate this compound. This reaction is catalyzed by proteases with specificity for arginine, such as tissue plasminogen activator (tPA). The release of the chromophore pNA results in a measurable increase in absorbance at 405 nm.
Caption: Enzymatic cleavage of this compound by tPA.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | Echelon Biosciences | Not specified |
| Recombinant Human tPA | R&D Systems | 3518-PA |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplate, clear | Corning | 3596 |
| Microplate reader | Molecular Devices | SpectraMax M5 |
| Ultrapure water | Millipore | Milli-Q |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 8.5):
-
Dissolve 6.06 g of Tris base and 5.84 g of NaCl in 800 mL of ultrapure water.
-
Adjust the pH to 8.5 with 1 M HCl.
-
Add 1 mL of 10% Tween 20 solution.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4°C.
-
-
This compound Stock Solution (10 mM):
-
The solubility of this compound is limited in aqueous solutions.[2]
-
Dissolve the required amount of this compound in DMSO to prepare a 10 mM stock solution. For example, dissolve 4.51 mg of the substrate (MW: 451.48 g/mol ) in 1 mL of DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
tPA Stock Solution (100 µg/mL):
-
Reconstitute lyophilized tPA in sterile water to a concentration of 100 µg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Procedure
The following protocol is designed for a 96-well microplate format with a total reaction volume of 200 µL.
Caption: Workflow for the tPA activity assay.
-
Prepare tPA Dilutions:
-
On the day of the experiment, thaw the tPA stock solution on ice.
-
Prepare serial dilutions of tPA in Assay Buffer to achieve final concentrations ranging from 0.1 to 10 µg/mL in the well.
-
-
Assay Setup:
-
Add 170 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the tPA dilutions or sample to the respective wells.
-
Include a blank control with 180 µL of Assay Buffer and no enzyme.
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the 10 mM this compound stock solution to each well, resulting in a final substrate concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for 15 to 30 minutes (kinetic mode).
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each tPA concentration and sample, determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from all measurements to correct for any non-enzymatic substrate hydrolysis.
-
-
Calculate tPA Activity:
-
The activity of tPA can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA405/min) / (ε × l) Where:
-
ΔA405/min is the rate of absorbance change.
-
ε is the molar extinction coefficient of pNA.
-
l is the path length of the sample in the microplate well (cm).
-
-
Quantitative Data
The following table summarizes key quantitative parameters for the spectrophotometric detection of pNA.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) for pNA | 405 nm | [1] |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | 9,960 M⁻¹cm⁻¹ | [3] |
| Recommended Substrate Concentration | 0.5 - 2 mM | General Practice |
| Optimal pH for tPA Activity | 8.0 - 8.5 | General Knowledge |
Note: The molar extinction coefficient of pNA can be influenced by the buffer composition and pH. It is recommended to determine the ε value under the specific assay conditions for the highest accuracy.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Non-enzymatic hydrolysis of the substrate. | Prepare fresh substrate solution. Check the pH of the assay buffer. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile water. | |
| Low or no signal | Inactive enzyme. | Use a fresh aliquot of tPA. Ensure proper storage conditions. |
| Incorrect assay conditions (pH, temperature). | Verify the pH of the assay buffer and the temperature of the microplate reader. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Perform the assay as quickly as possible after preparing enzyme dilutions. |
Conclusion
The spectrophotometric assay using the chromogenic substrate this compound provides a sensitive and continuous method for determining the amidolytic activity of tissue plasminogen activator. The protocol is simple to perform, readily adaptable for high-throughput screening, and offers a reliable tool for researchers in enzymology and drug discovery. By following the detailed procedures and considering the provided quantitative data, users can obtain accurate and reproducible results for tPA activity measurements.
References
Application Notes and Protocols: D-Val-Gly-Arg-pNA for Tissue Plasminogen Activator (tPA) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Gly-Arg-pNA (D-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic chromogenic substrate for serine proteases, most notably tissue plasminogen activator (tPA). tPA is a key enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots. The enzymatic activity of tPA on this compound results in the cleavage and release of p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This property makes this compound an invaluable tool for the in vitro assessment of tPA activity in purified enzyme preparations, as well as in complex biological samples such as plasma and cell culture supernatants. These application notes provide detailed protocols for the preparation, storage, and use of this compound in tPA activity assays.
Physicochemical and Storage Information
Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₉N₇O₆ | [1] |
| Molecular Weight | 451.48 g/mol | [1] |
| Appearance | Lyophilized powder | |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (up to 40 mg/mL) | [3] |
| Storage of Powder | -20°C for up to 3 years. Keep away from moisture. | [3] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3][4] |
Signaling Pathway and Experimental Workflow
Fibrinolytic Pathway
Experimental Workflow for tPA Activity Assay
This diagram outlines the key steps in a typical chromogenic assay to measure tPA activity using this compound. The workflow begins with the preparation of reagents and samples, followed by the enzymatic reaction and subsequent detection of the product.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
To prepare a 40 mg/mL stock solution, add the appropriate volume of DMSO to the vial. For example, to a vial containing 5 mg of this compound, add 125 µL of DMSO.[3]
-
Vortex briefly to fully dissolve the powder. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][4]
Protocol for tPA Activity Assay
This protocol is adapted from established methods for similar chromogenic substrates and should be optimized for your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 40 mg/mL in DMSO)
-
Recombinant tPA or samples containing tPA
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, pH 7.4)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Working Solutions:
-
tPA Standards and Samples: Prepare a series of tPA standards by diluting a tPA stock solution in Assay Buffer. A typical concentration range for the assay is 5-50 µg/mL.[5] Dilute your unknown samples in Assay Buffer as needed.
-
This compound Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 0.2 to 1 mM.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 50 µL of the tPA standards or samples to their respective wells.[5]
-
Include a blank control well containing 100 µL of Assay Buffer.
-
-
Enzymatic Reaction:
-
Pre-incubate the microplate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 150 µL.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Kinetic Method (Recommended): Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes at 37°C. The rate of change in absorbance (ΔA/min) is proportional to the tPA activity.
-
Endpoint Method: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of a stop solution (e.g., 20% acetic acid).[5] Read the absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic method, determine the reaction rate (Vmax) for each standard and sample from the linear portion of the absorbance versus time curve.
-
Plot the Vmax values for the tPA standards against their concentrations to generate a standard curve.
-
Determine the tPA activity in the unknown samples by interpolating their Vmax values from the standard curve.
-
Conclusion
This compound is a reliable and specific chromogenic substrate for the quantification of tPA activity. Adherence to proper solution preparation and storage protocols is essential for obtaining accurate and reproducible results. The provided experimental protocol offers a robust starting point for researchers to develop and optimize tPA activity assays tailored to their specific needs in fibrinolysis research and drug development.
References
Application Notes and Protocols for Calculating tPA Activity using D-Val-Gly-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of tissue Plasminogen Activator (tPA) activity using the chromogenic substrate D-Val-Gly-Arg-pNA.
Introduction
Tissue Plasminogen Activator (tPA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots. The measurement of tPA activity is essential in various research and clinical settings, including the study of thrombolytic therapy, coagulation disorders, and cancer biology. This application note describes a chromogenic assay for determining the amidolytic activity of tPA using the synthetic peptide substrate D-Val-Gly-Arg-p-nitroanilide (this compound).[1][2][3][4]
The assay principle is based on the cleavage of the colorless substrate this compound by tPA, which releases the yellow-colored chromophore p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the tPA activity and can be measured spectrophotometrically at 405 nm.[1]
Data Presentation
Example tPA Standard Curve
A standard curve is essential for determining the tPA activity in unknown samples. The following table provides example data for a typical tPA standard curve.
| tPA Concentration (IU/mL) | Absorbance at 405 nm (mOD) |
| 40 | 1250 |
| 20 | 625 |
| 10 | 312 |
| 5 | 156 |
| 2.5 | 78 |
| 1.25 | 39 |
| 0 | 0 |
Note: This is example data. A standard curve must be generated for each experiment.[5]
Kinetic Parameters of tPA with a Chromogenic Substrate
| Substrate | K_m (mM) | k_cat (s⁻¹) |
| H-D-Ile-Pro-Arg-pNA | 1.6 | 4.9 |
Data from a study on the amidolytic activity of single-chain tPA.[6]
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.4.
-
tPA Standards: Reconstitute lyophilized tPA standard in assay buffer to a stock concentration of 40 IU/mL. Prepare a series of dilutions (e.g., 20, 10, 5, 2.5, 1.25 IU/mL) in assay buffer.
-
This compound Substrate Solution: Dissolve this compound in sterile, deionized water to a final concentration of 1 mM. Store in aliquots at -20°C.
-
Stop Solution (for endpoint assay): 20% (v/v) Acetic Acid.
Assay Procedure (Kinetic Method)
-
Add 50 µL of tPA standards or unknown samples to the wells of a 96-well microplate.
-
Add 100 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM this compound substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader capable of kinetic measurements.
-
Record the absorbance every minute for at least 15 minutes at 37°C.
Assay Procedure (Endpoint Method)
-
Follow steps 1-4 of the kinetic method.
-
Incubate the plate at 37°C for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution (20% acetic acid) to each well.
-
Measure the absorbance at 405 nm in a microplate reader.
Calculation of tPA Activity
-
Kinetic Method:
-
Calculate the rate of reaction (ΔA/min) for each standard and sample by determining the slope of the linear portion of the absorbance versus time plot.
-
Subtract the ΔA/min of the blank (0 IU/mL tPA) from all standard and sample readings.
-
Plot the corrected ΔA/min for the tPA standards against their corresponding concentrations to generate a standard curve.
-
Determine the tPA activity of the unknown samples by interpolating their corrected ΔA/min values on the standard curve.
-
-
Endpoint Method:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance values for the tPA standards against their corresponding concentrations to generate a standard curve.
-
Determine the tPA activity of the unknown samples by interpolating their corrected absorbance values on the standard curve.
-
Visualizations
Caption: Enzymatic cleavage of this compound by tPA.
Caption: Workflow for the chromogenic tPA activity assay.
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Val-Gly-Arg-pNA Concentration in tPA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the chromogenic substrate D-Val-Gly-Arg-pNA in tissue Plasminogen Activator (tPA) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a tPA assay?
A1: this compound is a synthetic chromogenic substrate designed to measure the enzymatic activity of tissue Plasminogen Activator (tPA).[1][2] The substrate consists of a short peptide sequence (D-Val-Gly-Arg) that is recognized and cleaved by the active form of tPA. This peptide is covalently linked to a chromophore, p-nitroaniline (pNA). When tPA cleaves the substrate, pNA is released, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[3][4] The rate of pNA release is directly proportional to the tPA activity in the sample.
Q2: What is the recommended storage and handling for this compound?
A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[2] Before use, allow the vial to equilibrate to room temperature. It is recommended to prepare stock solutions in a suitable solvent, such as DMSO or sterile water, and then further dilute to the working concentration in the assay buffer.[2] For optimal performance, prepare fresh solutions on the day of the experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q3: What is a typical concentration range for this compound in a tPA assay?
A3: The optimal concentration of this compound can vary depending on the specific assay conditions, including the tPA concentration, buffer composition, and incubation time. Generally, the substrate concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure a sensitive and linear response. A common starting point for optimization is to test a range of concentrations from 0.1 mM to 1.0 mM.
Q4: Why is it important to optimize the this compound concentration?
A4: Optimizing the substrate concentration is critical for several reasons:
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Assay Sensitivity: Using a sub-optimal concentration can lead to a weak signal and reduced assay sensitivity, making it difficult to detect low levels of tPA activity.
-
Linearity: The relationship between enzyme concentration and reaction rate is most linear when the substrate concentration is appropriately chosen.
-
Cost-Effectiveness: Using an excessive amount of substrate is not only unnecessary but also increases the cost of the experiment.
-
Avoiding Substrate Inhibition: At very high concentrations, some enzyme-substrate pairs can exhibit substrate inhibition, where the reaction rate decreases.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol describes a method to determine the optimal concentration of this compound for a tPA activity assay. The experiment involves measuring the initial reaction velocity at various substrate concentrations while keeping the tPA concentration constant.
Materials:
-
Recombinant human tPA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a tPA Working Solution: Dilute the tPA stock solution in assay buffer to a final concentration that gives a measurable, linear rate of reaction over time (e.g., 10-100 ng/mL). This may require preliminary experiments to determine.
-
Prepare this compound Stock Solution: Dissolve the lyophilized this compound in DMSO or water to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of the Substrate: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 mM).
-
Set up the Assay Plate:
-
Add a constant volume of the tPA working solution to each well of the microplate (e.g., 20 µL).
-
Add a corresponding volume of assay buffer to the blank wells.
-
Initiate the reaction by adding an equal volume of each this compound dilution to the appropriate wells (e.g., 180 µL).
-
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Calculate Initial Velocity: For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Determine Optimal Concentration: Plot the initial velocity (V₀) against the this compound concentration. The concentration at which the reaction rate approaches its maximum (Vmax) and is still in a linear range is the optimal concentration. Often, a concentration equivalent to or slightly above the Km value is chosen.
Data Presentation: Example of Substrate Optimization Results
| This compound Concentration (mM) | Initial Velocity (mOD/min) |
| 0.0 | 0.5 |
| 0.1 | 15.2 |
| 0.2 | 28.9 |
| 0.4 | 45.1 |
| 0.6 | 55.8 |
| 0.8 | 62.3 |
| 1.0 | 65.1 |
| 1.5 | 66.5 |
| 2.0 | 66.8 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting Guide
Issue 1: High Background Signal
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Question: My blank wells (no tPA) show a high absorbance reading. What could be the cause?
-
Answer:
-
Substrate Instability: The this compound may be degrading spontaneously. Ensure that the substrate solution is freshly prepared and protected from light.
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Contaminated Reagents: The assay buffer or other reagents may be contaminated with a protease that can cleave the substrate. Use fresh, high-quality reagents.
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Improper Blanking: Ensure that the blank contains all reaction components except the enzyme (tPA).
-
Issue 2: Low or No Signal
-
Question: I am not seeing an increase in absorbance over time, even with a known active tPA sample. What should I check?
-
Answer:
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Inactive tPA: The tPA may have lost its activity due to improper storage or handling. Verify the activity of your tPA stock with a positive control.
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Incorrect Buffer pH: tPA activity is pH-dependent. Ensure your assay buffer is at the optimal pH (typically around 8.0-8.5).
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Sub-optimal Substrate Concentration: The concentration of this compound may be too low. Refer to the optimization protocol to determine the optimal concentration.
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Issue 3: Non-linear Reaction Rate
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Question: The reaction starts quickly but then plateaus much earlier than expected. Why is this happening?
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Answer:
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Substrate Depletion: If the tPA concentration is too high or the substrate concentration is too low, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Try diluting the tPA sample or increasing the substrate concentration.
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Enzyme Instability: The tPA may be unstable under the assay conditions. Ensure the temperature and pH are optimal and constant.
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Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme. This is less common with pNA-based substrates but can be investigated by analyzing the reaction kinetics at different initial substrate concentrations.
-
Issue 4: Precipitate in the Wells
-
Question: I observe a precipitate in my assay wells after adding the substrate. What is the cause and how can I fix it?
-
Answer:
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Low Substrate Solubility: this compound may have limited solubility in the assay buffer, especially at higher concentrations. Ensure the substrate is fully dissolved in the stock solution (e.g., in DMSO) before diluting it in the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Buffer Incompatibility: Certain components of the assay buffer may be incompatible with the substrate. Test the solubility of the substrate in the buffer before running the full assay.
-
Visual Guides
Caption: Workflow for optimizing this compound concentration.
Caption: Enzymatic cleavage of this compound by tPA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]
Interference in D-Val-Gly-Arg-pNA assay from plasma components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from plasma components in the D-Val-Gly-Arg-pNA chromogenic assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound (p-nitroaniline) assay is a chromogenic method used to measure the activity of certain proteases. D-Val-Gly-Arg is a synthetic peptide that mimics the natural substrate of these enzymes. When the enzyme cleaves this peptide, it releases p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme's activity. This assay is commonly used in hemostasis research and diagnostics to measure the activity of enzymes like thrombin and tissue plasminogen activator (tPA).[1][2]
Q2: What are the common components in plasma that can interfere with this assay?
Plasma is a complex mixture of proteins, lipids, and other small molecules that can interfere with the this compound assay. The most common interfering substances are:
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Hemoglobin: Released from red blood cells during hemolysis (hemolytic plasma).
-
Bilirubin: A breakdown product of heme, elevated levels of which lead to icteric plasma (jaundice).[3][4]
-
Lipids: High concentrations of lipids, such as triglycerides, result in lipemic (turbid) plasma.[3]
Q3: How do these components interfere with the assay?
Interference can occur through several mechanisms:
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Spectral (Spectrophotometric) Interference: The interfering substance may absorb light at the same wavelength used to measure the pNA product (around 405 nm), leading to falsely elevated or reduced absorbance readings. Hemoglobin, for instance, has a broad absorption spectrum that can overlap with that of pNA.[5][6]
-
Chemical Interference: The interfering substance may directly interact with the assay reagents, inhibiting or enhancing the enzymatic reaction. For example, components released during hemolysis can inhibit certain chemical reactions.[6]
-
Light Scattering: High lipid concentrations (lipemia) can cause turbidity, which scatters light and leads to inaccurate spectrophotometric measurements.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound assay when using plasma samples.
Issue 1: Inaccurate or inconsistent results with plasma samples.
Possible Cause: Interference from plasma components.
Solution: Visually inspect your plasma samples before starting the assay.
-
Reddish tint: Indicates hemolysis (presence of hemoglobin).
-
Yellow to brownish color: Suggests icterus (high bilirubin).
-
Cloudy or milky appearance: Points to lipemia (high lipid content).
If you observe any of these characteristics, it is crucial to pre-treat your samples to remove the interfering substances.
Issue 2: High background absorbance in control wells (no enzyme).
Possible Cause: Spectral interference from hemoglobin or bilirubin.
Solution:
-
Sample Blanking: For each plasma sample, prepare a corresponding blank that contains the plasma and all assay reagents except the enzyme. Subtract the absorbance of the blank from the absorbance of the sample with the enzyme.
-
Sample Pre-treatment: If blanking is insufficient, consider pre-treating the plasma to remove the interfering substance. Refer to the experimental protocols below.
Issue 3: Non-linear reaction kinetics or reduced enzyme activity.
Possible Cause: Chemical interference from plasma components or high turbidity from lipids affecting the light path.
Solution: Pre-treat the plasma sample to remove the interfering substances. See the detailed protocols for high-speed centrifugation for lipemia and protein precipitation for general interference removal.
Quantitative Data on Interference
The extent of interference is dependent on the concentration of the interfering substance and the specific assay conditions. The following table summarizes potential effects based on published data for similar chromogenic and coagulation assays. Note that these are general guidelines, and the exact impact on the this compound assay may vary.
| Interfering Substance | Concentration | Potential Effect on Chromogenic pNA Assays | Citation(s) |
| Hemoglobin | > 0.5 g/L | Can cause a decrease in measured activity for some assays. | [8] |
| > 0.8 g/L | May inhibit the formation of the colored product in some assays. | [2] | |
| Bilirubin | > 103 µmol/L | Can cause falsely decreased results in some cholesterol assays. | [9] |
| > 205 µmol/L | May lead to falsely decreased total protein measurements. | [9] | |
| > 410 µmol/L | Can negatively interfere with creatine kinase assays at lower enzyme concentrations. | [9] | |
| Lipids (Triglycerides) | Mild to Moderate Lipemia | Can cause positive or negative interference depending on the analyte. | [10] |
| Severe Lipemia | Can cause significant positive interference in many assays. | [10] |
Experimental Protocols
Protocol 1: Removal of Lipids by High-Speed Centrifugation
This method is effective for clarifying lipemic plasma samples.[11]
Materials:
-
Microcentrifuge capable of ≥10,000 x g
-
Microcentrifuge tubes
-
Fine-needle syringe or fine pipette tips
Procedure:
-
Transfer 1 mL of the lipemic plasma sample into a microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[11]
-
After centrifugation, a layer of lipids will be visible at the top of the sample.
-
Carefully aspirate the clarified infranatant (the lower aqueous phase) using a fine-needle syringe or pipette, being cautious not to disturb the lipid layer.
-
The clarified plasma is now ready for use in the assay.
Protocol 2: Protein Precipitation using Acetonitrile
This method can be used to remove a broad range of interfering proteins. However, it is crucial to validate that this procedure does not affect the stability and activity of the target enzyme.
Materials:
-
Acetonitrile (ACN), cold
-
Microcentrifuge capable of ≥13,000 x g
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Place 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the tube on ice for 10 minutes to further facilitate protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the smaller molecules and hopefully the enzyme of interest, without disturbing the protein pellet.
-
The supernatant can now be used in the assay. It is important to account for the dilution factor in your final calculations.
Visualizations
Caption: Experimental workflow for the this compound assay with plasma samples.
Caption: Mechanisms of interference from plasma components in chromogenic assays.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eclinpath.com [eclinpath.com]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency and causes of lipemia interference of clinical chemistry laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Definition of icteric interference index for six biochemical analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 11. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Val-Gly-Arg-pNA for tPA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chromogenic substrate D-Val-Gly-Arg-pNA for the detection of tissue plasminogen activator (tPA) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you optimize your assays for improved sensitivity and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during tPA activity assays using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive tPA: tPA can lose activity due to improper storage or handling. | Ensure tPA is stored at -20°C or below and avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Inhibitor Presence: Samples (e.g., plasma) may contain endogenous inhibitors like PAI-1. | For plasma samples, collect blood in acidified sodium citrate (pH 4.0) to prevent tPA-PAI-1 complex formation.[1] | |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentration. | Optimize assay conditions. The optimal pH for tPA activity is typically around 8.5. Ensure the assay is performed at 37°C. Titrate the this compound concentration to find the optimal level for your specific conditions. | |
| Incorrect Wavelength: Reading absorbance at a wavelength other than 405 nm for p-nitroaniline (pNA). | Set the spectrophotometer or plate reader to measure absorbance at 405 nm. | |
| High Background Signal | Substrate Instability: Spontaneous hydrolysis of this compound. | Prepare fresh substrate solution for each experiment. Protect the substrate solution from light. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers. | |
| Sample Matrix Effects: Components in the sample may interfere with the assay. | Run a sample blank (sample without substrate) to determine the background absorbance from the sample itself. | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | Ensure the incubator or plate reader maintains a stable and uniform temperature. Allow the plate to equilibrate to the assay temperature before adding the final reagent. | |
| Meniscus Effect: Variations in the liquid meniscus in microplate wells can affect absorbance readings. | Use plates with flat-bottom wells. Ensure consistent filling volume across all wells. | |
| Non-linear Standard Curve | Substrate Depletion: At high tPA concentrations, the substrate is consumed too quickly. | Reduce the incubation time or dilute the standards and samples. |
| Enzyme Saturation: The enzyme is saturated with the substrate. | This is expected at high substrate concentrations and forms the plateau of the Michaelis-Menten curve. Ensure your standard curve includes points in the linear range. | |
| Incorrect Standard Dilutions: Errors in preparing the standard dilution series. | Carefully prepare fresh serial dilutions of the tPA standard for each assay. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my tPA assay using this compound?
A1: To enhance the sensitivity of your tPA assay, consider the following strategies:
-
Indirect Assay Format: A highly effective method is to use a coupled-enzyme assay. In this format, tPA activates plasminogen to plasmin, which then cleaves a highly specific plasmin substrate, such as S-2251 (H-D-Val-Leu-Lys-pNA). This enzymatic amplification significantly increases the signal.[2]
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Use of Enhancers: Incorporating a fibrin-like stimulator, such as poly-D-lysine, can significantly enhance the rate of tPA-mediated plasminogen activation.[3][4] Trinitrobenzoylated poly(D-lysine) has been shown to be an even more powerful stimulator.[3]
-
Optimize Assay Conditions: Ensure optimal pH (around 8.5) and temperature (37°C).[5][6]
-
Increase Incubation Time: For samples with very low tPA activity, increasing the incubation time can help to generate a stronger signal. However, be mindful of potential substrate instability over longer periods.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal substrate concentration depends on the specific assay conditions and the expected range of tPA activity. It is recommended to perform a substrate titration to determine the Michaelis-Menten constant (Km) for your system. A common starting point is a concentration at or slightly above the Km to ensure the reaction rate is proportional to the enzyme concentration.
Q3: How should I prepare my plasma samples for tPA activity measurement?
Q4: Can I use this compound to measure tPA activity in cell culture supernatants?
A4: Yes, this substrate can be used to measure tPA activity in cell culture supernatants. However, it is important to include proper controls, such as a blank consisting of cell culture medium without cells, to account for any background signal from the medium components. Serum in the culture medium can contain inhibitors, so it is advisable to culture cells in serum-free medium for a period before collecting the supernatant for tPA analysis.
Q5: What are the key differences between a direct and an indirect tPA chromogenic assay?
A5:
-
Direct Assay: tPA directly cleaves the chromogenic substrate (e.g., this compound) to produce a colored product. This method is simpler but generally less sensitive.
-
Indirect Assay: tPA activates plasminogen to plasmin. The generated plasmin then cleaves a plasmin-specific chromogenic substrate. This two-step process provides signal amplification and is therefore more sensitive.
Experimental Protocols
Protocol 1: High-Sensitivity Indirect Chromogenic Assay for tPA Activity
This protocol utilizes a coupled reaction with plasminogen and a plasmin-specific substrate, enhanced by poly-D-lysine, for sensitive detection of tPA activity.
Materials:
-
tPA standard (human, recombinant)
-
Human plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)
-
Poly-D-lysine (MW 70,000-150,000)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Stop Solution: 20% Acetic Acid
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation:
-
tPA Standard Curve: Prepare a stock solution of tPA at 1 µg/mL in Assay Buffer. Perform serial dilutions to generate standards ranging from 0 to 100 ng/mL.
-
Plasminogen Solution: Reconstitute lyophilized human plasminogen in sterile water to a stock concentration of 1 mg/mL. Dilute in Assay Buffer to a working concentration of 20 µg/mL.
-
Chromogenic Substrate Solution: Prepare a 1 mM stock solution of the plasmin substrate in sterile water. Dilute in Assay Buffer to a working concentration of 0.5 mM.
-
Poly-D-Lysine Solution: Prepare a 1 mg/mL stock solution of poly-D-lysine in sterile water. Dilute in Assay Buffer to a working concentration of 20 µg/mL.
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of tPA standards or samples to the appropriate wells.
-
Add 20 µL of the poly-D-lysine working solution to each well.
-
Add 20 µL of the plasminogen working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to each well.
-
Incubate the plate at 37°C, and monitor the absorbance at 405 nm every 5 minutes for 30-60 minutes in a kinetic plate reader. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then stop the reaction.
-
To stop the reaction (for endpoint reading), add 50 µL of Stop Solution to each well.
-
Read the final absorbance at 405 nm.
-
Calculate the rate of change in absorbance (ΔOD/min) for the kinetic assay or the final absorbance for the endpoint assay. Plot the values for the standards to generate a standard curve and determine the concentration of tPA in the samples.
Visualizations
Caption: Workflow for the high-sensitivity indirect tPA chromogenic assay.
Caption: Signaling pathway of the indirect chromogenic tPA assay.
References
- 1. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]
- 2. Enhanced control of bioactivity of tissue plasminogen activator (tPA) through domain-directed enzymatic oxidation of terminal galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trinitrobenzoylated poly(D-lysine) as a stimulator of interactions between plasminogen, plasmin, and tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enhancing effect of poly-lysine on the activation of plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature Affects Thrombolytic Efficacy Using rt-PA and Eptifibatide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: D-Val-Gly-Arg-pNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the chromogenic substrate D-Val-Gly-Arg-pNA. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway diagrams to ensure the success of your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic peptide substrate. It is primarily used to measure the enzymatic activity of proteases that specifically cleave after an arginine residue. A prime example of such an enzyme is tissue Plasminogen Activator (tPA), which is a key component of the fibrinolytic system. It is also used to assay other serine proteases like thrombin and trypsin. Upon cleavage by the enzyme, p-nitroaniline (pNA) is released, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the substrate solution to equilibrate to room temperature.
Q3: What is the best solvent to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer.
Q4: What is a typical working concentration for this compound in an assay?
A4: The optimal concentration of this compound can vary depending on the enzyme and assay conditions. However, a common starting point is a final concentration in the range of 0.2 to 1 mM. It is always recommended to perform a substrate concentration optimization experiment to determine the ideal concentration for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous hydrolysis of the substrate. | - Prepare fresh substrate solution for each experiment.- Ensure the pH of the assay buffer is stable and within the optimal range for the enzyme.- Run a blank control (without enzyme) to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| 2. Contaminated reagents or enzyme preparation. | - Use high-purity water and reagents.- Ensure the enzyme preparation is pure and free of other proteases. | |
| 3. High substrate concentration. | - Optimize the substrate concentration. While a higher concentration can increase the reaction rate, it may also lead to higher background. | |
| Low or No Signal | 1. Inactive enzyme. | - Check the storage and handling of the enzyme. Ensure it has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.- Verify the activity of the enzyme with a positive control. |
| 2. Incorrect assay buffer conditions. | - Ensure the pH, ionic strength, and any required cofactors in the assay buffer are optimal for the enzyme's activity. | |
| 3. Insufficient incubation time. | - Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the optimal time point. | |
| 4. Inhibitors present in the sample. | - If assaying samples that may contain inhibitors, consider a sample purification step or dilution of the sample. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors. | - Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| 2. Temperature fluctuations. | - Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled plate reader or water bath. | |
| 3. Edge effects in microplates. | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations.- Ensure proper sealing of the plate during incubation. | |
| 4. Substrate precipitation. | - Ensure the substrate is fully dissolved in the assay buffer. The final DMSO concentration should typically be kept below 5% to avoid precipitation. |
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for Thrombin with Various pNA Substrates
| Substrate | Enzyme Source | Km (µM) | Reference |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | [1] |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | [1] |
| D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | [1] |
| D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 1.50 ± 0.10 | [1] |
Table 2: Catalytic Constants (kcat) for Thrombin with Various pNA Substrates
| Substrate | Enzyme Source | kcat (s⁻¹) | Reference |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 127 ± 8 | [1] |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 100 ± 1 | [1] |
| D-Phe-Pip-Arg-pNA | Human α-thrombin | 91.4 ± 1.8 | [1] |
| D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 98.0 ± 0.5 | [1] |
Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Protocol 1: General Assay for Protease Activity using this compound
This protocol provides a general framework. Optimal conditions should be determined for each specific enzyme.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at a suitable pH for the enzyme)
-
Protease of interest (e.g., Thrombin, Trypsin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-100 mM.
-
Prepare the Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare the Enzyme Solution: Dilute the enzyme in the assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
Include a negative control with 50 µL of assay buffer instead of the enzyme solution.
-
-
Initiate the Reaction: Add 50 µL of the 2X working substrate solution to each well to start the reaction.
-
Incubation and Measurement:
-
Immediately place the microplate in a reader pre-set to the optimal temperature for the enzyme.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the negative control (spontaneous hydrolysis) from the sample rates.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Protocol 2: Thrombin Activity Assay
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
Procedure:
-
Follow the general protocol above.
-
A typical final concentration for thrombin can range from 1 to 10 nM.
-
A typical final concentration for this compound is 0.5 mM.
Protocol 3: Trypsin Activity Assay
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
Procedure:
-
Follow the general protocol above.
-
A typical final concentration for trypsin can range from 1 to 20 µg/mL.
-
A typical final concentration for this compound is 0.5 to 1 mM.
Visualizations
The following diagrams illustrate the biological pathways where enzymes that cleave this compound, such as thrombin and tPA, play a crucial role.
Caption: The Coagulation Cascade leading to fibrin clot formation.
Caption: The Fibrinolysis Pathway showing clot dissolution.
Caption: General experimental workflow for a chromogenic protease assay.
References
Validation & Comparative
A Comparative Guide to D-Val-Gly-Arg-pNA and Other Chromogenic Substrates for Tissue Plasminogen Activator (tPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Val-Gly-Arg-pNA with other commercially available chromogenic substrates for the measurement of tissue Plasminogen Activator (tPA) activity. The performance of these substrates is evaluated based on key kinetic parameters, supported by experimental protocols and an overview of relevant tPA signaling pathways.
Quantitative Performance Comparison
The efficacy of a chromogenic substrate is determined by its kinetic constants, which define the affinity and catalytic rate of the enzyme-substrate interaction. A lower Michaelis-Menten constant (Km) indicates a higher affinity of tPA for the substrate, while a higher catalytic constant (kcat) signifies a faster conversion of the substrate to the colored product. The ratio of kcat/Km represents the overall catalytic efficiency of the enzyme for the substrate.
| Substrate | Peptide Sequence | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal Wavelength (nm) |
| This compound | This compound | Data Not Available | Data Not Available | Data Not Available | 405 |
| S-2288 / BIOPHEN™ CS-05(88) | H-D-Ile-Pro-Arg-pNA·2HCl[1][2] | 1.6[3] | 4.9[3] | 3.06 | 405[4] |
| Spectrozyme® tPA | CH₃SO₂-D-CHG-Gly-Arg-pNA·AcOH | Data Not Available | Data Not Available | Data Not Available | 405 |
| S-2227 | H-D-Glu-Gly-Arg-pNA | N/A | N/A | Weaker than S-2288 for tPA[5] | 405 |
| S-2444 | pyro-Glu-Gly-Arg-pNA | N/A | N/A | Similar activity to S-2288 for tPA[5] | 405 |
Note: The kinetic data for S-2288 was determined with single-chain tPA.[3]
Experimental Protocols
This protocol outlines the general steps for determining tPA activity using a chromogenic substrate that releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.[4]
Principle:
The assay measures the ability of tPA to cleave a synthetic chromogenic substrate, releasing a yellow p-nitroaniline (pNA) chromophore. The rate of pNA formation, measured as the change in absorbance at 405 nm, is directly proportional to the enzymatic activity of tPA.[4]
Materials:
-
tPA standard of known activity
-
Test samples containing tPA
-
Chromogenic substrate (e.g., this compound, S-2288)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.4)[6]
-
96-well microplate
-
Microplate reader with a 405 nm filter and temperature control (37°C)
-
20% Acetic Acid (for endpoint assays)
Procedure:
-
Reagent Preparation:
-
Reconstitute the chromogenic substrate with sterile distilled water to the recommended concentration (e.g., for S-2288, reconstitute a 25 mg vial with 8.65 ml for single-chain tPA or 43 ml for two-chain tPA analysis).[7]
-
Prepare a stock solution of the tPA standard in assay buffer. It is recommended to include a surfactant like 0.1 g/l Triton X-100 to prevent adsorption to surfaces.
-
Prepare serial dilutions of the tPA standard in assay buffer to generate a standard curve.
-
-
Assay Setup (Kinetic Method):
-
Pipette the assay buffer and tPA standards/samples into the wells of the microplate.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the reconstituted chromogenic substrate to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
-
Measurement:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each well using the linear portion of the kinetic curve.
-
Plot a standard curve of ΔA/min versus the concentration of the tPA standards.
-
Determine the tPA activity in the test samples by interpolating their ΔA/min values from the standard curve.
-
Caption: Experimental workflow for a chromogenic tPA activity assay.
tPA Signaling Pathways
Beyond its fibrinolytic role, tPA is a signaling molecule that interacts with cell surface receptors to modulate various cellular processes.
1. tPA-Mediated Fibrinolysis
The canonical function of tPA is the activation of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin clots.
Caption: The fibrinolytic cascade initiated by tPA.
2. tPA-LRP1 Signaling
tPA can bind to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), triggering intracellular signaling pathways, such as the Erk1/2 pathway, which are involved in cell proliferation and migration.
Caption: tPA interaction with LRP1 to initiate intracellular signaling.
References
- 1. BIOPHEN™ CS-05(88) - tPA and Broad Spectrum Chromogenic Substrate (1 x 25 mg) | Aniara Diagnostica, Inc. [aniara.com]
- 2. CHROMOGENIC SUBSTRATE S-2288™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diapharma.com [diapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. diapharma.com [diapharma.com]
A Head-to-Head Comparison: D-Val-Gly-Arg-pNA and Fluorogenic Substrates for Tissue Plasminogen Activator (tPA) Activity Assays
For researchers, scientists, and drug development professionals engaged in fibrinolysis research and the development of thrombolytic therapies, the accurate measurement of tissue plasminogen activator (tPA) activity is paramount. The choice of substrate in tPA activity assays significantly impacts sensitivity, throughput, and the overall reliability of experimental data. This guide provides an objective comparison of the traditional chromogenic substrate, D-Val-Gly-Arg-pNA (often used as a representative p-nitroanilide substrate), and a commonly employed fluorogenic alternative, Boc-Glu(OBzl)-Ala-Arg-AMC, supported by experimental data and detailed protocols.
While this compound has been a long-standing tool for colorimetric tPA assays, fluorogenic substrates have gained prominence due to their potential for higher sensitivity and broader dynamic range. This comparison aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup.
Performance Comparison: Chromogenic vs. Fluorogenic Substrates
The primary distinction between these two classes of substrates lies in their detection method and inherent sensitivity. Chromogenic substrates, upon cleavage by tPA, release p-nitroaniline (pNA), which can be quantified by measuring the change in absorbance at 405 nm. In contrast, fluorogenic substrates release a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC), leading to a significant increase in fluorescence that can be measured with high sensitivity.
| Parameter | Chromogenic Substrate (SPECTROZYME® tPA*) | Fluorogenic Substrate (Boc-Glu(OBzl)-Ala-Arg-AMC) |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (Excitation/Emission ~380/460 nm) |
| Sensitivity | Lower | Higher |
| Signal Amplification | None | Inherent fluorescence amplification |
| Potential for Interference | Sample turbidity can interfere with absorbance readings | Less susceptible to interference from colored compounds |
| Dynamic Range | Generally narrower | Typically wider |
| Kinetic Parameters (with tPA) | ||
| Km (Michaelis constant) | Data not readily available | Data not readily available |
| kcat (catalytic constant) | Data not readily available | Data not readily available |
Studies have shown that fluorogenic substrates containing an aminomethylcoumarin (AMC) or a 6-amino-1-naphthalenesulfonamide (ANSN) leaving group generally exhibit a higher affinity for tPA compared to substrates with a p-nitroaniline (pNA) leaving group. This higher affinity can translate to more efficient cleavage and a stronger signal, particularly at low enzyme concentrations.
Enzymatic Cleavage Signaling Pathway
The enzymatic activity of tPA, a serine protease, is dependent on a catalytic triad within its active site, composed of Histidine-322, Aspartate-371, and Serine-478. The cleavage of both chromogenic and fluorogenic peptide substrates follows the general mechanism of serine proteases.
Experimental Workflow
A typical workflow for a tPA activity assay, whether chromogenic or fluorogenic, involves the preparation of reagents, incubation of the enzyme with the substrate, and subsequent signal detection.
Experimental Protocols
Below are detailed protocols for conducting tPA activity assays using both a representative chromogenic and a fluorogenic substrate.
Chromogenic tPA Activity Assay Protocol (Using SPECTROZYME® tPA)
Materials:
-
SPECTROZYME® tPA (CH3SO2-D-CHG-Gly-Arg-pNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.4)
-
Recombinant human tPA
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and adjust the pH to 8.4.
-
Reconstitute the SPECTROZYME® tPA substrate according to the manufacturer's instructions to a stock concentration (e.g., 10 mM).
-
Prepare a working solution of the tPA substrate by diluting the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Prepare a series of tPA standards of known concentrations in the Tris-HCl buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the Tris-HCl buffer.
-
Add 25 µL of the tPA standards or unknown samples to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the tPA substrate working solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes in kinetic mode.
-
Calculate the rate of change in absorbance (ΔA/min).
-
Generate a standard curve by plotting the ΔA/min values of the tPA standards against their concentrations.
-
Determine the tPA activity in the unknown samples by interpolating their ΔA/min values from the standard curve.
-
Fluorogenic tPA Activity Assay Protocol (Using Boc-Glu(OBzl)-Ala-Arg-AMC)
Materials:
-
Boc-Glu(OBzl)-Ala-Arg-AMC
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Recombinant human tPA
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Black 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and adjust the pH to 8.0.
-
Reconstitute the Boc-Glu(OBzl)-Ala-Arg-AMC substrate in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Protect the solution from light.
-
Prepare a series of tPA standards of known concentrations in the assay buffer.
-
-
Assay Procedure:
-
To each well of a black 96-well microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the tPA standards or unknown samples to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes in the dark.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) every minute for 30-60 minutes in kinetic mode.
-
Calculate the rate of change in fluorescence (ΔRFU/min).
-
Generate a standard curve by plotting the ΔRFU/min values of the tPA standards against their concentrations.
-
Determine the tPA activity in the unknown samples by interpolating their ΔRFU/min values from the standard curve.
-
Conclusion
The choice between a chromogenic and a fluorogenic substrate for tPA activity assays depends on the specific needs of the experiment.
-
Chromogenic substrates , such as this compound and its analogs, offer a cost-effective and straightforward method for measuring tPA activity. They are suitable for applications where high sensitivity is not a primary concern and where sample turbidity is minimal.
-
Fluorogenic substrates , like Boc-Glu(OBzl)-Ala-Arg-AMC, provide significantly higher sensitivity and a wider dynamic range, making them ideal for detecting low levels of tPA activity and for high-throughput screening applications. Their reduced susceptibility to interference from colored compounds also offers an advantage in complex biological samples.
Researchers should carefully consider the trade-offs between cost, sensitivity, and potential for interference when selecting a tPA substrate to ensure the generation of accurate and reliable data in their studies of fibrinolysis and related pathologies.
A Comparative Guide to the Validation of tPA Activity Assays: Chromogenic Method Using D-Val-Gly-Arg-pNA vs. Alternative Platforms
For researchers, scientists, and drug development professionals, the accurate measurement of tissue Plasminogen Activator (tPA) activity is critical for both preclinical research and the quality control of thrombolytic agents. This guide provides an objective comparison of the chromogenic tPA assay utilizing the synthetic substrate D-Val-Gly-Arg-pNA with other common analytical methods, namely the Enzyme-Linked Immunosorbent Assay (ELISA) and the clot lysis assay. Experimental data is presented to support the performance characteristics of each method, alongside detailed protocols and visual workflows to aid in assay selection and implementation.
Introduction to tPA and its Activity Assays
Tissue plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin clots. The therapeutic use of recombinant tPA for the treatment of ischemic stroke and other thrombotic diseases necessitates robust and reliable methods for quantifying its enzymatic activity. Several distinct methodologies are employed for this purpose, each with its own set of advantages and limitations.
The chromogenic assay directly measures the enzymatic activity of tPA. In this method, tPA cleaves a synthetic peptide substrate, such as this compound, releasing a chromophore (p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is directly proportional to the tPA activity.
The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method that measures the concentration of tPA protein (antigen) in a sample. It does not directly measure enzymatic activity but can be highly sensitive for quantifying total tPA levels.
The clot lysis assay is a functional assay that measures the time it takes for a fibrin clot to dissolve in the presence of tPA. This method is considered to be a more physiologically relevant measure of tPA's fibrinolytic potential but can be subject to higher variability.
Comparative Performance of tPA Assays
The selection of an appropriate tPA assay depends on the specific requirements of the study, including the need to measure enzymatic activity versus antigen levels, sample throughput, and desired precision. The following table summarizes key performance parameters for the chromogenic, ELISA, and clot lysis assays based on available literature.
| Parameter | Chromogenic Assay (using a pNA substrate) | ELISA | Clot Lysis Assay |
| Principle | Enzymatic cleavage of a synthetic substrate | Antigen-antibody binding | Measurement of fibrin clot dissolution time |
| Measures | Enzymatic Activity | Total Protein Concentration (Antigen) | Functional Fibrinolytic Activity |
| Linearity Range | 5 - 50 µg/mL (correlation coefficient: 0.9988)[1] | 0.313 - 10 ng/mL[2] | 0.4 - 2.0 µg/mL (correlation coefficient: 0.9888)[1] |
| Precision (Intra-assay) | 0.5% - 4.3% RSD[1] | <8% CV | Not explicitly stated, but generally higher variability |
| Sensitivity | Dependent on substrate and conditions | High (down to pg/mL range) | Moderate |
| Specificity | High for tPA-like activity | High for tPA antigen | Can be affected by other components of the fibrinolytic system |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low to moderate |
| Advantages | Rapid, precise, inexpensive, suitable for routine testing[1] | High sensitivity, not affected by inhibitors of tPA activity[3] | Physiologically relevant |
| Disadvantages | May not fully reflect in vivo activity, potential for non-parallel dose-response curves[3] | Does not measure enzymatic activity, potential for interference[1] | Lower precision and throughput, can be expensive[1] |
Experimental Protocols
Chromogenic tPA Activity Assay using this compound
This protocol provides a general framework for the determination of tPA activity in purified systems or biological samples. Optimization of reagent concentrations and incubation times may be necessary depending on the specific application.
Materials:
-
Recombinant human tPA standard
-
This compound chromogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute the tPA standard in assay buffer to a known concentration.
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent as recommended by the supplier.
-
Prepare a series of tPA standards by serial dilution in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of assay buffer to each well of the 96-well microplate.
-
Add a specific volume of the tPA standards and unknown samples to their respective wells.
-
Include a blank control containing only assay buffer.
-
-
Initiation of Reaction:
-
Add a defined volume of the this compound solution to each well to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
For a kinetic assay, determine the rate of change in absorbance (ΔOD/min) for each standard and sample.
-
For an endpoint assay, use the final absorbance readings.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the ΔOD/min or final absorbance against the concentration of the tPA standards.
-
Determine the tPA activity in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizing the Fibrinolytic Pathway and Assay Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Fibrinolytic Pathway initiated by tPA.
Caption: Experimental workflow for the chromogenic tPA assay.
Conclusion
The chromogenic assay using this compound offers a rapid, precise, and cost-effective method for the routine determination of tPA enzymatic activity. Its high throughput and good linearity make it particularly suitable for applications in drug development and quality control. While ELISA provides superior sensitivity for the quantification of total tPA protein, it does not provide information on its biological activity. The clot lysis assay, although physiologically relevant, often suffers from lower precision and throughput. The choice of assay should therefore be guided by the specific research question and the required analytical performance characteristics. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their tPA validation studies.
References
Navigating the Specificity of Serine Protease Assays: A Comparative Guide to D-Val-Gly-Arg-pNA Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise measurement of serine protease activity is paramount. The chromogenic substrate D-Val-Gly-Arg-pNA is a widely utilized tool for this purpose, primarily for its sensitivity towards tissue plasminogen activator (tPA).[1][2][3][4][5] However, its utility in complex biological samples necessitates a thorough understanding of its potential cross-reactivity with other serine proteases. This guide provides a comparative analysis of this compound's specificity, supported by available experimental data, and offers detailed protocols for assessing its performance against alternative substrates.
Understanding the Landscape: this compound in the Context of Serine Protease Substrates
This compound is a synthetic peptide linked to a p-nitroaniline (pNA) chromophore. When cleaved by a serine protease, the release of pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.[6][7][8] While engineered for tPA, its peptide sequence bears resemblance to the recognition sites of other proteases, leading to potential off-target cleavage.
Comparative Analysis of Substrate Specificity
| Substrate | Primary Target | Known/Potential Cross-Reactivity | Alternative Substrates | Primary Target of Alternative |
| This compound | Tissue Plasminogen Activator (tPA) [1][2][3][4][5] | Urokinase,[9][10][11] potentially Plasmin, Trypsin | Z-Gly-Gly-Arg-AMC | Urokinase, Trypsin, Thrombin[12] |
| H-D-Val-Leu-Lys-pNA | Plasmin[13] | - | - | - |
| N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | - | - | - |
| Tos-Gly-Pro-Arg-pNA | Thrombin | - | β-Ala-Gly-Arg-pNA | Thrombin[14] |
| Boc-Gln-Ala-Arg-pNA | Trypsin-like enzymes | - | Bz-Phe-Val-Arg-pNA | Thrombin, Trypsin, Papain[15] |
Experimental Protocols
To empower researchers to validate substrate specificity within their own experimental systems, a detailed protocol for assessing the cross-reactivity of this compound is provided below.
Protocol: Assessment of this compound Cross-Reactivity with a Panel of Serine Proteases
1. Materials and Reagents:
-
This compound
-
Serine Proteases of interest (e.g., tPA, urokinase, plasmin, thrombin, trypsin, Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Enzyme Preparation:
-
Reconstitute each serine protease to a stock concentration of 1 mg/mL in an appropriate buffer (refer to manufacturer's instructions).
-
Prepare working solutions of each enzyme in the Assay Buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired assay time. This may require optimization for each protease.
3. Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 to 2 mM).
4. Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the appropriate enzyme working solution. Include a blank control with Assay Buffer only.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 15-30 minutes.
5. Data Analysis:
-
For each enzyme and substrate concentration, calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial rate (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate the catalytic efficiency (kcat/Km) for each enzyme to quantitatively compare the substrate specificity.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and the principle of cross-reactivity.
Caption: Enzymatic cleavage of this compound.
Caption: Cross-reactivity of this compound.
Conclusion
This compound remains a valuable tool for the specific measurement of tPA activity. However, researchers must be cognizant of its potential for cross-reactivity with other serine proteases, particularly when working with complex biological mixtures. The provided comparative data and experimental protocol offer a framework for validating the specificity of this substrate in diverse research and drug development applications, ensuring the generation of accurate and reliable data. The use of more specific alternative substrates should be considered when high levels of off-target proteases are anticipated.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. D-Val-Gly-Arg-pNA_TargetMol [targetmol.com]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. Z-Val-Gly-Arg-pNA (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 10. Z-Val-Gly-Arg-pNA (Urokinase Substrate I) [m.chemicalbook.com]
- 11. Z-Val-Gly-Arg-pNA (Urokinase Substrate I) CAS#: [m.chemicalbook.com]
- 12. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 13. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to Chromogenic Substrates for Tissue Plasminogen Activator (tPA) Kinetic Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate determination of tissue plasminogen activator (tPA) kinetic parameters. This guide provides a comparative analysis of chromogenic substrates for tPA, focusing on their kinetic constants (Km and Vmax), and includes a detailed protocol for their determination.
Comparison of Kinetic Constants for tPA Substrates
The efficiency of an enzyme's catalysis is often described by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate; a lower Km value generally indicates a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a summary of the kinetic constants for the hydrolysis of the chromogenic substrate S-2288 by both single-chain (sc-tPA) and two-chain (tc-tPA) forms of tissue plasminogen activator.
| Substrate | tPA Form | Km (mM) | kcat (s⁻¹) | Reference |
| H-D-Ile-Pro-Arg-pNA (S-2288) | Single-chain (sc-tPA) | 1.6 | 4.9 | [1] |
| H-D-Ile-Pro-Arg-pNA (S-2288) | Two-chain (tc-tPA) | 0.3 | 28 | [2] |
| H-D-Ile-Pro-Arg-pNA (S-2288) | Two-chain (tc-tPA) | 1.0 | Not Specified | [2] |
Note: kcat (turnover number) is related to Vmax by the equation Vmax = kcat * [E], where [E] is the enzyme concentration. Different studies may report kcat or Vmax. The data presented here for S-2288 provide a benchmark for evaluating other chromogenic substrates for tPA.
Experimental Protocol for Determining Kinetic Constants (Km and Vmax) of tPA with a Chromogenic Substrate
This protocol outlines the steps to determine the Michaelis-Menten constants for tPA with a chromogenic substrate like S-2288.
Materials
-
Purified single-chain or two-chain tPA
-
Chromogenic substrate (e.g., H-D-Ile-Pro-Arg-p-nitroanilide, S-2288)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.4)[2]
-
Microplate reader capable of measuring absorbance at 405 nm[3][4]
-
Temperature-controlled incubator or plate reader (37°C)[2][3]
-
96-well microplates
-
Pipettes and tips
-
Reagent-grade water
Procedure
-
Preparation of Reagents:
-
tPA Stock Solution: Reconstitute purified tPA in a suitable buffer (e.g., Tris buffer) to a known concentration. The final enzyme concentration in the assay will typically be in the nanomolar range.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the chromogenic substrate in reagent-grade water. For S-2288, a 10 mM stock solution is stable for several months at 2-8°C.[5]
-
Assay Buffer: Prepare the Tris buffer and adjust the pH to 8.4 at 25°C.[3]
-
-
Assay Setup:
-
Design a 96-well plate layout with a range of substrate concentrations. It is recommended to perform each concentration in triplicate.
-
Include control wells:
-
Blank: Assay buffer only (to measure background absorbance).
-
No Enzyme Control: Substrate and assay buffer (to check for substrate auto-hydrolysis).
-
No Substrate Control: tPA and assay buffer (to measure any intrinsic absorbance of the enzyme solution).
-
-
-
Kinetic Measurement:
-
Set the microplate reader to maintain a constant temperature of 37°C.[2][3]
-
To each well, add the appropriate volume of assay buffer.
-
Add varying volumes of the substrate stock solution to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).
-
Initiate the reaction by adding a fixed amount of the tPA stock solution to each well (except the no-enzyme controls).
-
Immediately start monitoring the change in absorbance at 405 nm over time (kinetic mode) for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds). The initial rate of the reaction should be linear.[3]
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is typically expressed as the change in absorbance per minute (ΔA/min).
-
Convert the velocity from ΔA/min to moles of p-nitroaniline (pNA) produced per minute using the molar extinction coefficient of pNA (ε₄₀₅ = 9,600 M⁻¹cm⁻¹).[5]
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.[6][7]
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to visualize the data and obtain initial estimates of Km and Vmax, although non-linear regression is generally more accurate.[6][7]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic constants of tPA.
Caption: Experimental workflow for determining tPA kinetic constants.
References
- 1. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diapharma.com [diapharma.com]
- 3. endotell.ch [endotell.ch]
- 4. diapharma.com [diapharma.com]
- 5. diapharma.com [diapharma.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. graphpad.com [graphpad.com]
A Comparative Guide: D-Val-Gly-Arg-pNA Chromogenic Assay vs. Fibrin Clot Lysis Assay for Fibrinolytic Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
The evaluation of fibrinolytic activity is crucial in the research and development of therapies for thrombotic diseases. Two common methods employed for this purpose are the D-Val-Gly-Arg-pNA chromogenic substrate assay and the fibrin clot lysis assay. This guide provides a detailed comparison of their principles, methodologies, and the correlation of their results, supported by experimental data from the literature.
Principle of the Assays
The This compound (S-2251) assay is a chromogenic method that directly measures the activity of plasmin, the key enzyme in fibrinolysis. Plasmin cleaves the synthetic tripeptide substrate, D-Val-Gly-Arg-p-nitroanilide (pNA), releasing the chromophore p-nitroaniline. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample.[1]
In contrast, the fibrin clot lysis assay is a global assay that assesses the overall efficiency of the entire fibrinolytic system.[2][3][4] In this turbidimetric assay, a fibrin clot is formed in a plasma sample by adding a coagulant like thrombin or tissue factor.[5] The subsequent lysis of this clot, initiated by plasminogen activators (either endogenous or exogenous), is monitored by measuring the decrease in optical density over time.[5] The key parameter measured is the clot lysis time, which reflects the interplay of plasminogen, plasminogen activators, and their inhibitors.[6]
Experimental Methodologies
This compound (S-2251) Chromogenic Assay
This protocol is adapted from studies determining plasminogen activator activity.[1]
Objective: To quantify the activity of plasmin by measuring the rate of hydrolysis of a chromogenic substrate.
Materials:
-
Microtiter plate
-
Spectrophotometer (405 nm)
-
Purified plasmin or a sample containing plasmin activity
-
Plasminogen (if measuring plasminogen activator activity)
-
This compound (S-2251) substrate solution (e.g., 1 mM)
-
Assay buffer (e.g., 50 mM Tris/HCl, pH 7.4)
Procedure:
-
Add the sample containing plasmin (or plasminogen and a plasminogen activator) to the wells of a microtiter plate.
-
Add the assay buffer to a final volume of 100 µL.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 60 minutes) in a microplate reader.
-
Calculate the rate of change in absorbance (ΔA/min), which is proportional to the plasmin activity.
Fibrin Clot Lysis Assay
This protocol is a generalized procedure based on published methods.[5][7]
Objective: To determine the overall fibrinolytic potential of a plasma sample by measuring the time required to lyse a fibrin clot.
Materials:
-
Citrated, platelet-poor plasma (PPP)
-
Coagulation activator (e.g., recombinant tissue factor or thrombin)
-
Calcium chloride (CaCl₂) solution
-
Plasminogen activator (e.g., tissue plasminogen activator, tPA), optional for inducing lysis
-
Microtiter plate
-
Spectrophotometer with temperature control (37°C) capable of kinetic readings at a wavelength to measure turbidity (e.g., 405 nm)
Procedure:
-
Pipette citrated platelet-poor plasma into the wells of a microtiter plate.
-
Add the coagulation activator and CaCl₂ to initiate clot formation. If inducing lysis, a plasminogen activator like tPA is also added.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 405 nm over time. The absorbance will increase as the clot forms and decrease as it lyses.
-
Determine the clot lysis time, often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
Data Presentation: Comparison of Assay Characteristics
| Feature | This compound Assay | Fibrin Clot Lysis Assay |
| Principle | Measures activity of a single enzyme (plasmin) on a synthetic substrate. | Measures the overall function of the entire fibrinolytic system. |
| Key Parameter | Rate of p-nitroaniline release (ΔA/min). | Clot Lysis Time (minutes or hours). |
| Specificity | Highly specific for plasmin activity. | Reflects the balance of pro- and anti-fibrinolytic factors. |
| Susceptibility to Interferences | Less affected by coagulation inhibitors.[8][9] | Can be influenced by factors affecting clot formation and structure. |
| Throughput | High-throughput, suitable for automation. | Generally lower throughput. |
| Complexity | Relatively simple and rapid. | More complex, longer assay time. |
Correlation of Results
A direct, universal correlation coefficient between the this compound assay and the fibrin clot lysis assay is not well-established in the literature, primarily because they measure different aspects of fibrinolysis.
-
The This compound assay provides a quantitative measure of active plasmin. Its results will correlate well with the concentration of active plasmin in a purified system.
While a direct correlation is complex, a study comparing a clot-based assay with a chromogenic assay for Protein C activity (another component of the coagulation system) found a good correlation (R = 0.94), but also a significant bias, suggesting the methods are not interchangeable.[8][9][10] This highlights that while the results from the two types of assays are related, they provide different and complementary information. For instance, a sample might have high potential for plasmin generation (which would be detected by the chromogenic assay after activation), but if inhibitors are also high, the overall clot lysis could be slow.
Visualizing the Fibrinolytic Pathway and Experimental Workflow
Below are diagrams illustrating the key biological pathway and the experimental workflow for comparing these two assays.
Caption: The Fibrinolytic Pathway.
Caption: Experimental Workflow for Assay Comparison.
Conclusion
The this compound chromogenic assay and the fibrin clot lysis assay are both valuable tools for studying fibrinolysis, but they provide different types of information. The chromogenic assay offers a specific and high-throughput method for measuring plasmin activity, making it ideal for screening purified enzymes or simple systems. The fibrin clot lysis assay, on the other hand, provides a more physiologically relevant assessment of the overall fibrinolytic process in a complex biological sample like plasma.
The correlation between the results of these two assays is not straightforward. While a positive correlation is expected, the relationship is influenced by the complex interplay of activators and inhibitors within the fibrinolytic system. Therefore, the choice of assay should be dictated by the specific research question. For a comprehensive understanding of fibrinolytic function, employing both types of assays can provide complementary and more insightful data.
References
- 1. researchgate.net [researchgate.net]
- 2. Global assays of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the International Society on Thrombosis and Haemostasis Scientific and Standardization Committee on fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing plasminogen activation potential with global fibrinolytic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of fibrin clot lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
